4-Amino-2-(tert-butyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-tert-butylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXDFLGENKUMOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Ionization Constants (pKa) of 4-Amino-2-(tert-butyl)phenol: A Guide for Drug Development Professionals
Abstract: The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a drug candidate in a biological system.[1][2] It governs critical properties including solubility, membrane permeability, and target binding, thereby profoundly influencing a molecule's overall pharmacokinetic and pharmacodynamic profile.[3] This guide provides an in-depth technical examination of the pKa values of 4-Amino-2-(tert-butyl)phenol, a substituted aminophenol scaffold of interest in medicinal chemistry. We will dissect the structural features influencing its ionization, present a theoretical framework for estimating its pKa values based on substituent effects, and provide detailed, field-proven protocols for their empirical determination using potentiometric and spectrophotometric titration. The objective is to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to accurately characterize this molecule and its derivatives.
The Critical Role of pKa in Pharmaceutical Sciences
In drug discovery and development, the pKa of a molecule is not merely a data point; it is a master variable that influences a compound's journey from administration to its site of action.[1] The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[2] This equilibrium is critical because the ionization state of a drug affects:
-
Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and administration.
-
Absorption & Permeability: The uncharged, or neutral, form of a drug is typically more lipophilic and can more readily cross biological membranes, such as the intestinal wall or the blood-brain barrier.[2][4]
-
Distribution: The extent to which a drug distributes into various tissues is influenced by its ionization state at the physiological pH of 7.4.
-
Target Engagement: Ionic interactions, such as salt bridges, are often key components of a drug's binding to its biological target.
-
Metabolism and Excretion: The ionization state affects binding to metabolic enzymes and plasma proteins, as well as renal clearance pathways.[4]
The molecule this compound possesses two ionizable centers: a basic aromatic amino group and an acidic phenolic hydroxyl group. Understanding the distinct pKa value for each is essential for predicting its behavior and optimizing it as a potential drug candidate or intermediate.
Theoretical Framework: Predicting the pKa of this compound
Analysis of Substituent Effects
The ionization of this compound involves two key equilibria: the protonation of the amino group (a measure of its basicity) and the deprotonation of the hydroxyl group (a measure of its acidity).
-
Phenolic pKa (Acidity): The acidity of a phenol is determined by the stability of the resulting phenoxide anion. Electron-withdrawing groups (EWGs) stabilize the anion and decrease the pKa (stronger acid), while electron-donating groups (EDGs) destabilize the anion and increase the pKa (weaker acid).[5][6]
-
p-Amino Group: This is a powerful electron-donating group through resonance. It pushes electron density into the ring, destabilizing the negative charge of the phenoxide ion, thus making the phenol less acidic (higher pKa) than unsubstituted phenol.
-
o-tert-Butyl Group: This is a bulky alkyl group that is weakly electron-donating via induction. This effect would also slightly increase the pKa.
-
-
Anilinium pKa (Basicity): The basicity of an aniline is determined by the availability of the nitrogen lone pair to accept a proton. EDGs increase the electron density on the nitrogen, making it more basic (higher pKa of the conjugate acid), while EWGs decrease electron density, making it less basic (lower pKa).[7][8]
-
p-Hydroxyl Group: This group is electron-donating, which increases the basicity of the amino group compared to aniline.
-
o-tert-Butyl Group: This alkyl group is also weakly electron-donating, further increasing the basicity slightly.
-
Comparison with Analogous Compounds
By comparing our target molecule to known compounds, we can bracket its expected pKa values.
| Compound | Functional Group | pKa Value | Rationale for Comparison |
| Phenol | Hydroxyl | ~10.0[5] | The parent phenolic structure. |
| Aniline | Amino (pKa of conjugate acid) | ~4.6[7] | The parent aniline structure. |
| 4-Aminophenol | Amino (pKaH) | ~5.48[9][10] | Shows the effect of a p-hydroxyl group on aniline's basicity. |
| 4-Aminophenol | Hydroxyl | ~10.46[9] | Shows the effect of a p-amino group on phenol's acidity. |
| 2-tert-Butylphenol | Hydroxyl | >10.0 | The tert-butyl group is an EDG, making it a weaker acid than phenol.[11] |
Hypothesis:
-
The phenolic pKa of this compound is expected to be greater than 10.46 . The presence of the electron-donating p-amino group significantly raises the pKa from phenol's baseline of 10.0. The additional weak, electron-donating o-tert-butyl group will likely increase it further.
-
The anilinium pKa (pKaH) is expected to be greater than 5.48 . The p-hydroxyl group raises the basicity significantly from aniline's baseline of 4.6. The o-tert-butyl group should provide a small additional increase.
Experimental Determination of pKa Values
To move from hypothesis to empirical fact, experimental determination is required. Potentiometric titration is the gold standard for its precision, while UV-metric titration offers advantages for compounds with low solubility or requiring smaller sample sizes.[12][13]
Potentiometric Titration: The Gold Standard
Causality: This method directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa is determined from the titration curve at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[12] Its high precision makes it a definitive technique.[12]
Protocol 3.1: pKa Determination by Potentiometric Titration
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).[14] Ensure the electrode is rinsed with deionized water and blotted dry between buffers.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with deionized water to a final concentration of approximately 1-5 mM. The final co-solvent percentage should be kept low (<10-20%) to minimize its effect on the pKa.
-
Prepare a blank solution containing the same co-solvent/water ratio.
-
Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl to all solutions.[14]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
To determine both pKa values, perform a biphasic titration. First, acidify the solution to ~pH 2 with 0.1 M HCl. Then, titrate with standardized 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
-
Continue the titration until ~pH 12 to ensure both inflection points are captured.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the titrant volume. The peaks of this plot correspond to the equivalence points.
-
The volume at the halfway point to the first peak corresponds to the pKa of the stronger acid (the anilinium ion). The pH at this volume is the pKa.
-
The volume halfway between the first and second peaks corresponds to the pKa of the weaker acid (the phenolic hydroxyl group). The pH at this volume is the second pKa.
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-Metric Spectrophotometric Titration
Causality: This method relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of precisely known pH values, the ratio of the two species can be calculated using the Beer-Lambert law, and the pKa can be determined via the Henderson-Hasselbalch equation.[15] This is ideal for potent or poorly soluble compounds where only low concentrations can be achieved.[12][15]
Protocol 3.2: pKa Determination by UV-Vis Spectrophotometry
-
Wavelength Selection:
-
Prepare two highly acidic (pH ~2) and two highly basic (pH ~13) solutions of this compound at a fixed concentration (e.g., 50 µM).
-
Scan the UV-Vis spectrum (e.g., 220-400 nm) for both solutions.
-
Identify the analytical wavelength (λmax) where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa ranges (e.g., for the amino group, buffers from pH 4.0 to 7.0; for the hydroxyl group, buffers from pH 9.0 to 12.0) in 0.5 pH unit increments.
-
Absorbance Measurement:
-
Prepare a set of solutions by adding a small, constant volume of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical in all samples.
-
Measure the absorbance of each buffered solution at the pre-determined analytical wavelength (λmax).
-
Also measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions.
-
-
Data Analysis:
-
For each buffered solution with absorbance (A), calculate the ratio of the basic to acidic species using the equation: Ratio = [Base]/[Acid] = (A - A_acid) / (A_base - A)
-
Plot pH (y-axis) versus log(Ratio) (x-axis).
-
The y-intercept of this plot is the pKa, according to the Henderson-Hasselbalch equation: pH = pKa + log([Base]/[Acid]).
-
Caption: Principle of spectrophotometric pKa determination.
Synthesized Data and Implications for Drug Development
Based on the theoretical analysis, the following pKa values are predicted for this compound.
| Ionizable Group | Predicted pKa | Basis of Prediction |
| Anilinium (R-NH3+) | ~5.6 – 5.9 | Higher than 4-aminophenol (5.48) due to the weak electron-donating effect of the ortho-tert-butyl group. |
| Phenolic (R-OH) | ~10.6 – 10.9 | Higher than 4-aminophenol (10.46) due to the weak electron-donating effect of the ortho-tert-butyl group. |
Interpreting the Values for a Pharmaceutical Context
Assuming a pKaH of ~5.7 and a phenolic pKa of ~10.7, we can predict the ionization state of this compound at different physiological pH values:
-
In the Stomach (pH ~2.0): The pH is well below both pKa values. The amino group will be fully protonated (cationic, -NH3+), and the hydroxyl group will be fully protonated (neutral, -OH). The molecule will carry a net positive charge, favoring aqueous solubility.
-
In the Small Intestine (pH ~6.5): The pH is above the anilinium pKa but below the phenolic pKa. The amino group will be predominantly neutral (-NH2), and the hydroxyl group will remain neutral (-OH). The molecule will be in its neutral, most lipophilic state, favoring passive absorption across the intestinal membrane.
-
In Blood Plasma (pH ~7.4): The situation is similar to the small intestine. The molecule will be overwhelmingly in its neutral form, allowing for distribution into tissues.
These predicted values suggest a favorable profile for oral absorption, as the molecule can exist in a soluble, charged form in the stomach and transition to a membrane-permeable neutral form in the intestine. The high phenolic pKa ensures the molecule does not become an anion at physiological pH, which could otherwise limit permeability and increase plasma protein binding.
Conclusion
The accurate determination of pKa is an indispensable step in the characterization of any ionizable compound intended for pharmaceutical use. For this compound, a theoretical analysis based on substituent effects predicts two pKa values: an anilinium pKa of approximately 5.6-5.9 and a phenolic pKa of approximately 10.6-10.9. This profile suggests favorable properties for oral bioavailability. This guide has provided the essential theoretical grounding and robust, step-by-step experimental protocols for the precise determination of these values. By integrating these reliable methodologies, drug development professionals can generate the high-quality data needed to make informed decisions, optimize molecular design, and accelerate the progression of promising chemical scaffolds.
References
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PubChem. (n.d.). 2-Amino-4-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Yılmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Marmara Pharmaceutical Journal, 28(2), 249-256. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]
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Sökmen, G., & Şeker, S. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-6. Retrieved from [Link]
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Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(9), 1035-1039. Retrieved from [Link]
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ResearchGate. (n.d.). The pK a values for aminophenols isomers. Retrieved from [Link]
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Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]
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Vyboishchikov, S. F., & Voityuk, A. A. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478. Retrieved from [Link]
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Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]
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Evens, N., & Lanckmans, F. (2014). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, 5(6). Retrieved from [Link]
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Al-Iphrahim, M. A., & Al-Zoubi, M. S. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(3), 646-663. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]
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Harjanti, R. S., & Nuryono, N. (2018). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Indonesian Journal of Chemical Science and Technology, 1(1), 1-6. Retrieved from [Link]
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University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
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Wikipedia. (n.d.). 2-tert-Butylphenol. Retrieved from [Link]
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University of California, Davis. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
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Ataman Kimya. (n.d.). p-AMINOPHENOL. Retrieved from [Link]
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Trade Science Inc. (2009). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]
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Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. Retrieved from [Link]
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ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
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Wang, S., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere, 16(5), 624. Retrieved from [Link]
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4-Amino-2-tert-butylphenol safety data sheet (SDS) hazards
The following technical guide provides an in-depth analysis of the hazards, handling, and risk management specifications for 4-Amino-2-tert-butylphenol , tailored for research and drug development professionals.
CAS No: 4151-62-6 | Formula: C₁₀H₁₅NO | Mol.[1] Weight: 165.23 g/mol [2][3]
Executive Summary & Compound Identity
4-Amino-2-tert-butylphenol is a specialized intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and potentially CFTR modulators. Its structure features a phenolic core with a steric tert-butyl group at the ortho position and an amino group at the para position.
Critical Isomer Distinction: Researchers must verify the substitution pattern before use, as this compound is frequently confused with its isomer, 2-Amino-4-tert-butylphenol (CAS 1199-46-8) . While their chemical behaviors overlap, their biological activities and specific metabolic toxicities differ.
| Feature | 4-Amino-2-tert-butylphenol (Target) | 2-Amino-4-tert-butylphenol (Common Isomer) |
| CAS | 4151-62-6 | 1199-46-8 |
| Structure | Amino at C4, t-Butyl at C2 | Amino at C2, t-Butyl at C4 |
| Reactivity | Para-amino group is highly nucleophilic; Phenol is sterically hindered. | Ortho-amino group may form benzoxazoles; Phenol is less hindered. |
Hazard Identification (GHS Classification)
The following classification is derived from structural alerts and available safety data for the CAS 4151-62-6 entity.
Core Hazards
| Hazard Class | Category | Code | Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. | Potential for metabolic activation to reactive quinone imines, causing cellular oxidative stress. |
| Acute Toxicity (Inhalation) | 4 | H332 | Harmful if inhaled.[3][4][5] | Rapid absorption through respiratory membranes due to lipophilic tert-butyl moiety. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[4][5][6] | Phenolic acidity combined with amine basicity disrupts dermal lipid barriers. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5][7] | Direct chemical insult to corneal epithelium; high risk of lacrimation and edema. |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[4][5][8] | Dust/aerosol inhalation triggers mucosal inflammation. |
Toxicological Mechanisms
-
Oxidative Stress: Like many p-aminophenols, this compound is susceptible to auto-oxidation. In vivo, it may undergo bioactivation to form electrophilic quinone imines, which can deplete glutathione (GSH) and covalently bind to cellular proteins [1].
-
Sensitization Potential: While not formally classified as a sensitizer in all datasets, the structural motif suggests a potential for skin sensitization upon repeated exposure due to hapten formation.
Risk Management & Handling Protocols
Objective: Prevent exposure and minimize oxidative degradation of the reagent.
Engineering Controls
-
Primary Containment: All solid handling (weighing, transfer) must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) when possible. The electron-rich aniline moiety is prone to oxidation, turning the off-white solid to dark brown/black.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double gloving recommended) Min. Thickness: 0.11 mmBreakthrough: >480 min | Standard nitrile provides adequate protection against solid contact. Replace immediately upon solvent splash. |
| Respiratory | N95 / P100 (if outside hood) Full-face respirator if dust generation is uncontrolled. | Prevents inhalation of fine particulates which are H332/H335 hazards. |
| Eye/Face | Chemical Safety Goggles | Safety glasses are insufficient due to the severity of eye irritation (H319). |
| Clothing | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Prevents contamination of street clothes; sleeves protect wrists during hood work. |
Safe Handling Workflow (Self-Validating)
The following protocol ensures operator safety and reagent integrity.
-
Visual Inspection: Check color. Pure compound is Off-White/Beige. Dark Brown/Black indicates significant oxidation; repurification (recrystallization) is required before use in sensitive biological assays.
-
Solubilization: Dissolve in DMSO or Ethanol. Avoid protic solvents if storing for long periods.
-
Quenching: Treat waste streams with dilute bleach or acidic permanganate to oxidize the aminophenol fully before disposal, preventing aquatic toxicity accumulation.
Emergency Response & First Aid
Signal Word: WARNING
Exposure Response Pathway[5][11]
-
Eye Contact: Immediately flush with water for 15 minutes , lifting eyelids.[9] The lipophilic nature requires thorough irrigation to remove residues. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water immediately.[3][7][9] Do not use alcohol/solvents, as they may enhance transdermal absorption of the lipophilic compound.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Monitor for signs of methemoglobinemia (cyanosis) due to the aniline substructure.
Fire Fighting Measures
-
Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Chemical Foam.[10]
-
Specific Hazards: Emits toxic fumes under fire conditions: Nitrogen Oxides (NOx) , Carbon Monoxide (CO).[7]
-
Explosion: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.
Visualization of Hazards & Workflows
Risk Assessment & Handling Decision Tree
This diagram outlines the logical flow for assessing the reagent before experimental use.
Figure 1: Decision matrix for assessing 4-Amino-2-tert-butylphenol quality and handling safety.
Metabolic Activation Pathway (Hypothetical)
Understanding the mechanism of toxicity helps in designing safer experiments.
Figure 2: Potential metabolic activation pathway leading to cellular toxicity via quinone imine formation.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Environment: Hygroscopic and light-sensitive. Store in amber vials under Argon or Nitrogen .
-
Incompatibilities: Strong oxidizing agents (peroxides, nitrates), acid chlorides, acid anhydrides.
Environmental Impact
-
Aquatic Toxicity: Phenolic compounds with tert-butyl groups are often poorly biodegradable and toxic to aquatic life.
-
Disposal: Do not discharge into drains.[4][6][10][11] Collect as hazardous organic waste.
References
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PubChem. (n.d.). 4-Amino-2-tert-butylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-Amino-4-tert-butylphenol (Isomer Comparison). Retrieved from [Link]
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Introduction: The Strategic Value of Substituted Phenols
An In-Depth Technical Guide to 4-Amino-2-(tert-butyl)phenol: Synthesis, Sourcing, and Application in Drug Discovery
In the landscape of medicinal chemistry and drug development, the substituted aminophenol scaffold is a cornerstone. Its rigid, yet functionalized, aromatic core provides a reliable anchor for building complex molecules with specific biological activities. However, the precise arrangement of substituents on the phenol ring is not a trivial detail; it is a critical determinant of a molecule's steric and electronic properties, and thus its ability to interact with biological targets. This guide focuses on a specific, high-value building block: this compound.
A common point of confusion arises with its isomer, 2-Amino-4-tert-butylphenol. While structurally similar, the positional difference of the amino and tert-butyl groups leads to distinct chemical reactivity and utility in synthesis. This guide will clarify these distinctions, providing researchers with a comprehensive technical overview of this compound, its logical synthesis, market availability, and its significant role as a scaffold in modern therapeutic design, particularly in the development of kinase inhibitors.
Section 1: Physicochemical Properties and Identification
Accurate identification is paramount. The tert-butyl group, a bulky and lipophilic moiety, significantly influences the molecule's properties. Its placement at the C2 position, ortho to the hydroxyl group, creates a sterically hindered environment that can be strategically exploited in synthesis to direct reactions or to fit into specific enzymatic pockets.
The following table summarizes the key identification and physical properties for this compound and contrasts them with its common isomer.
| Property | This compound | 2-Amino-4-(tert-butyl)phenol |
| Structure | ||
| CAS Number | 4151-62-6[1][2] | 1199-46-8[3] |
| Molecular Formula | C₁₀H₁₅NO[1][2] | C₁₀H₁₅NO[3] |
| Molecular Weight | 165.23 g/mol [1][2] | 165.23 g/mol [3] |
| Synonyms | 2-tert-Butyl-4-aminophenol | 4-tert-Butyl-2-aminophenol[3] |
| Melting Point | Not consistently reported | 160-163 °C[4] |
| Appearance | Pale-yellow to Yellow-brown Solid | Crystals or powder |
Section 2: Synthesis Strategy: A Logic-Driven Approach
The most rational and industrially scalable synthesis of this compound begins with the commercially available precursor, 2-tert-butylphenol. The synthesis is a classic two-step electrophilic aromatic substitution followed by a reduction.
-
Step 1: Electrophilic Nitration. The phenol ring is activated by the hydroxyl group, which is a strong ortho, para-director. Since the ortho position is already occupied by the bulky tert-butyl group, the incoming electrophile, the nitronium ion (NO₂⁺), is overwhelmingly directed to the vacant para position. This step yields the intermediate, 2-tert-butyl-4-nitrophenol.
-
Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is then reduced to the primary amine. This transformation is a robust and well-established reaction in organic chemistry, often achieved with high yield using various reducing agents. Catalytic hydrogenation is a common and clean method.
This logical workflow ensures high regioselectivity and overall yield.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative method based on established chemical principles for the nitration of phenols and the subsequent reduction of nitroarenes.[5][6][7]
Part A: Nitration of 2-tert-Butylphenol
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-tert-butylphenol (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Temperature Control (Causality): Cool the flask to 0-5 °C in an ice-water bath. This is critical because nitration is a highly exothermic reaction. Maintaining a low temperature prevents over-nitration and the formation of undesired byproducts.
-
Reagent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (catalytic amount) and add it dropwise to the stirred phenol solution via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice. The crude 2-tert-butyl-4-nitrophenol product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry under vacuum.
Part B: Reduction to this compound
-
Reactor Setup: To a hydrogenation vessel, add the crude 2-tert-butyl-4-nitrophenol from Part A, a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenation (Causality): Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 3-5 bar) and stir vigorously. The palladium surface catalyzes the addition of hydrogen across the nitro group's N-O bonds, cleanly reducing it to an amine.
-
Reaction: The reaction is typically exothermic. Maintain the temperature and pressure and continue stirring until hydrogen uptake ceases (usually 4-8 hours). Monitor by TLC for the disappearance of the nitro intermediate.
-
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Section 3: Applications in Drug Development
The true value of this compound lies in its utility as a versatile scaffold. In drug discovery, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of compounds for screening against biological targets.
The Kinase Inhibitor Scaffold
A prominent application is in the design of protein kinase inhibitors.[8] Kinases are enzymes that regulate a vast number of cellular processes by adding phosphate groups to proteins. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, where they often act as oncogenic drivers.[9] Small molecule inhibitors that block the ATP-binding site of a specific kinase can shut down its aberrant signaling, making them a powerful class of therapeutics.
Derivatives of 4-Amino-2-(thio)phenol have been successfully synthesized and shown to be effective inhibitors of protein kinases like AKT and ABL, which are crucial targets in cancer therapy.[8] The aminophenol core provides key hydrogen bonding interactions within the kinase's active site, while the other positions on the ring serve as attachment points for other fragments that confer potency and selectivity.
Caption: Conceptual workflow of kinase inhibition by a small molecule drug.
Section 4: Market Landscape: Suppliers and Pricing
This compound is available from a range of specialty chemical suppliers, typically for research and development purposes. Pricing is highly dependent on purity, quantity, and whether it is supplied as the free base or as a salt (e.g., hydrochloride, trifluoroacetate), which can offer improved stability and solubility.
The following table provides a representative list of suppliers. Prices are for reference only and are subject to change. For bulk quantities, direct inquiry is always necessary.
| Supplier | Product Name | CAS Number | Purity/Form | Pack Size | Price (USD/EUR) |
| Achmem | This compound | 4151-62-6 | N/A | Inquiry | Inquiry[1] |
| 001CHEMICAL | This compound | 4151-62-6 | >98% | Inquiry | Inquiry[2] |
| CymitQuimica | This compound hydrochloride | 116943-81-8 | Min. 95% | 50 mg | €385.00[10] |
| CymitQuimica | This compound hydrochloride | 116943-81-8 | Min. 95% | 500 mg | €950.00[10] |
| Sigma-Aldrich | 2-Amino-4-tert-butylphenol | 1199-46-8 | 98% | Inquiry | Inquiry[4] |
Section 5: Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential. The following information is a summary of common hazards; users must consult the full Safety Data Sheet (SDS) from their supplier before use.
-
Hazard Statements: Typically classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]
-
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its specific substitution pattern provides a unique combination of steric and electronic features that are highly valuable for designing targeted therapeutics. A clear understanding of its logical synthesis from 2-tert-butylphenol allows for efficient production planning, while knowledge of its supplier base enables its procurement for research and development pipelines. Its demonstrated use as a scaffold for potent kinase inhibitors underscores its importance and potential in the ongoing development of next-generation therapies for cancer and other diseases.
References
- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
-
MDPI. Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (2020). Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70982, 2-Amino-4-tert-butylphenol. Available from: [Link].
-
PrepChem.com. Synthesis of 4-amino-2,6-di-tert-butylphenol. Available from: [Link].
-
PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. (2013). Available from: [Link].
-
RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link].
-
RSC Publishing. Razing the Scaffolding: The Elimination of Non-Catalytic Functions of Kinases through Targeted Protein Degradation. Available from: [Link].
-
Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). Available from: [Link].
-
001CHEMICAL. This compound. Available from: [Link].
Sources
- 1. achmem.com [achmem.com]
- 2. 001chemical.com [001chemical.com]
- 3. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]
- 5. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
- 6. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound hydrochloride | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: 4-Amino-2-(tert-butyl)phenol as a High-Performance Dye Intermediate
Abstract
This technical guide details the application of 4-Amino-2-(tert-butyl)phenol (CAS: 4151-62-6) as a primary intermediate in oxidative dye formulations. Unlike standard p-aminophenol, the incorporation of a bulky tert-butyl group at the ortho position introduces unique steric and electronic properties that enhance lipophilicity, alter chromophore stability, and modify colorimetric profiles. This document provides a comprehensive structural analysis, a validated oxidative coupling protocol, and quality control methodologies essential for drug-grade or cosmetic-grade development.
Introduction & Chemical Identity
This compound is a substituted p-aminophenol derivative. In the context of oxidative dyeing (hair and textiles), it functions as a Primary Intermediate (Developer). When oxidized, it forms a reactive quinone imine species that couples with meta-substituted electron-rich aromatic compounds (Couplers) to generate permanent Indoaniline or Indamine dyes.
Structural Significance
-
Steric Hindrance: The bulky tert-butyl group at the C2 position (ortho to the hydroxyl) sterically shields the oxygen center. This modulates the oxidation potential, potentially reducing the rate of non-specific auto-oxidation compared to unsubstituted p-aminophenol.
-
Lipophilicity: The hydrophobic alkyl moiety increases the partition coefficient (LogP), enhancing the molecule's ability to penetrate lipid-rich matrices such as the hair cuticle or synthetic fibers.
-
Electronic Effect: The tert-butyl group is weakly electron-donating (+I effect), which can induce a bathochromic shift (red-shift) in the final dye chromophore relative to the parent compound.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 4151-62-6 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Off-white to pale grey crystalline solid |
| Purity Requirement | ≥ 99.0% (HPLC) for dye synthesis |
| Solubility | Soluble in Ethanol, DMSO, dilute acid/alkali; Sparingly soluble in water |
Mechanism of Action: Oxidative Coupling[2]
The formation of the dye occurs through a multi-step radical mechanism. The tert-butyl group influences the stability of the intermediate quinone imine, directing the coupling reaction towards the unhindered positions.
Reaction Pathway
-
Activation: The primary intermediate is oxidized (by H₂O₂ or atmospheric O₂ under alkaline conditions) to a diimine or quinone imine species.
-
Coupling: The electrophilic quinone imine attacks the nucleophilic coupler (e.g., Resorcinol, m-Aminophenol).
-
Chromogenesis: The resulting leuco compound is further oxidized to the final colored Indo dye.
Figure 1: Oxidative coupling pathway of this compound forming an Indoaniline dye.
Application Protocol: Lab-Scale Dye Synthesis & Evaluation
This protocol describes the synthesis of a standard dye molecule using this compound and Resorcinol to evaluate coupling efficiency and color characteristics.
Reagents & Equipment
-
Primary Intermediate: this compound (1.0 mmol, 165 mg)
-
Coupler: Resorcinol (1.0 mmol, 110 mg)
-
Oxidant: Hydrogen Peroxide (6%, 20 vol)
-
Buffer: Ammonium Hydroxide / Ammonium Chloride buffer (pH 9.5)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Analysis: UV-Vis Spectrophotometer, HPLC-MS.
Experimental Procedure
Step 1: Precursor Solubilization
-
Dissolve 1.0 mmol of This compound in 10 mL of Ethanol/Water mixture. Sonicate if necessary to ensure complete dissolution.
-
In a separate vessel, dissolve 1.0 mmol of Resorcinol in 10 mL of Ethanol/Water mixture.
-
Mix the two solutions in a 100 mL beaker.
Step 2: pH Adjustment
-
Add 5 mL of pH 9.5 Ammonium buffer to the mixture.
-
Note: The alkaline pH is critical to deprotonate the phenol and facilitate the formation of the reactive quinone imine.
Step 3: Oxidative Coupling
-
Add 2.5 mL of 6% Hydrogen Peroxide dropwise over 2 minutes while stirring magnetically.
-
Observation: The solution will rapidly change color (typically developing a deep violet/brown hue depending on the coupler).
-
Stir at room temperature (25°C) for 30 minutes.
Step 4: Quenching & Isolation (for Analytical Standard)
-
Adjust pH to 6.0 using dilute Acetic Acid to quench the reaction.
-
Evaporate ethanol under reduced pressure.
-
Extract the dye with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.[1]
Analytical Validation (HPLC Protocol)
To ensure the intermediate has fully reacted and to quantify the dye purity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (precursor) and λ_max of dye (typically 450-600 nm).
-
Acceptance Criteria: Residual this compound < 0.5%.[2]
Stability & Formulation Notes
Impact of the tert-Butyl Group
The tert-butyl group provides a significant advantage in formulation stability .[3]
-
Oxidation Resistance: In solution, unsubstituted aminophenols degrade rapidly. The steric bulk at the C2 position retards the formation of degradation byproducts (e.g., benzoquinone polymers) prior to the addition of the oxidant.
-
Color Fastness: Dyes derived from this intermediate often exhibit superior wash fastness due to the increased hydrophobicity, which strengthens the interaction with the keratin fibers of hair or hydrophobic synthetic textiles.
Formulation Compatibility
-
Solvents: Requires higher levels of organic co-solvents (e.g., Propylene Glycol, Ethoxydiglycol) compared to p-aminophenol due to lower water solubility.
-
Antioxidants: Compatible with standard antioxidants like Sodium Sulfite or Ascorbic Acid (0.1 - 0.5%) to prevent premature oxidation during storage.
Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.[4][5][6]
-
Disposal: Incineration in an approved chemical waste facility. Do not release into drains.
Experimental Workflow Diagram
The following diagram outlines the logical flow from raw material verification to final application testing.
Figure 2: Development workflow for dye formulations using this compound.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24851589, 4-Amino-2-tert-butylphenol. Retrieved from [Link]
-
-
Oxidative Coupling Mechanism
- Synthesis & Precursors
- Safety Data
Sources
oxidative coupling reactions of 4-Amino-2-(tert-butyl)phenol
Application Note: Oxidative Coupling Reactions of 4-Amino-2-(tert-butyl)phenol
Abstract & Introduction
This guide details the oxidative coupling protocols for This compound (4A2TBP), a sterically hindered para-aminophenol derivative.[1] Unlike its isomer 2-amino-4-tert-butylphenol (which cyclizes to form phenoxazinones), 4A2TBP primarily undergoes oxidative coupling to form indophenol/indamine dyes (hetero-coupling) or poly(aminophenol) oligomers (homo-coupling).[1]
The presence of the bulky tert-butyl group at the ortho-position (C2) is the defining feature of this molecule. It exerts a profound steric influence, blocking the C3 position from nucleophilic attack and directing coupling regioselectivity towards the C5 or Nitrogen positions.[1][2] This unique reactivity makes 4A2TBP a critical intermediate in the synthesis of heat-transfer dyes, oxidative hair colorants, and antioxidant-active oligomers.[1][2]
Mechanistic Insights: The Quinone Imine Pathway
The oxidative coupling of 4A2TBP proceeds through a Two-Electron Oxidation mechanism.[1][2]
-
Oxidation Phase: The starting material is oxidized (chemically or enzymatically) to form a transient, electrophilic 1,4-benzoquinone imine intermediate.[1][2]
-
Coupling Phase:
-
Hetero-coupling: In the presence of a nucleophilic coupler (e.g., 1-Naphthol), the coupler attacks the quinone imine at the imine nitrogen or the ring carbon, forming a stable, highly colored dye (Indophenol).[1][2]
-
Homo-coupling: In the absence of a coupler, the unoxidized starting material attacks the quinone imine.[1][2] The tert-butyl group blocks the C3 position, forcing attack at C5 or the Nitrogen, leading to dimerization and subsequent polymerization.[1][2]
-
Pathway Visualization
Figure 1: Divergent oxidative pathways for this compound. The tert-butyl group directs regioselectivity.[1]
Protocol 1: Hetero-Oxidative Coupling (Synthesis of Indophenol Dyes)
Objective: To synthesize a stable Indophenol dye by coupling 4A2TBP with 1-Naphthol. This reaction mimics industrial dye formation (e.g., hair coloring, photography).[1][2]
Reagents:
-
Substrate A: this compound (1.0 mmol, 165 mg)[1]
-
Coupler B: 1-Naphthol (1.0 mmol, 144 mg)[1]
-
Oxidant: Potassium Ferricyanide (
) (4.0 mmol, 1.32 g) or Sodium Persulfate.[1][2] -
Base: Sodium Carbonate (
) (2.0 mmol) -
Solvent: Ethanol/Water (1:1 v/v) mixture.
Step-by-Step Methodology:
-
Preparation of Reactants:
-
Dissolve 165 mg of Substrate A and 144 mg of Coupler B in 10 mL of Ethanol. Ensure complete dissolution (sonicate if necessary).[1][2]
-
Prepare a separate solution of 212 mg
in 10 mL deionized water.[1][2] -
Combine the two solutions in a 100 mL round-bottom flask. The mixture should be a pale suspension/solution.[1][2]
-
-
Oxidative Coupling:
-
Dissolve 1.32 g of
in 10 mL of water.[2] -
Add the oxidant solution dropwise to the reaction flask over 10 minutes while stirring vigorously at room temperature (
). -
Observation: The solution will immediately turn from pale yellow to deep blue/violet.[1][2] This indicates the formation of the indophenol chromophore.[1][2]
-
-
Reaction Monitoring:
-
Work-up and Isolation:
Data Summary:
| Parameter | Value | Notes |
| Color | Deep Violet/Blue | |
| Yield | > 85% | High efficiency due to rapid coupling |
| pH Sensitivity | High | Color shifts red in acid (protonation of imine) |
Protocol 2: Enzymatic Homo-Coupling (Biomimetic Polymerization)[1]
Objective: To generate antioxidant oligomers via "green" enzymatic oxidation using Laccase. This avoids toxic chemical oxidants.[1][2][3]
Reagents:
-
Substrate: this compound (2 mM final concentration).
-
Enzyme: Laccase from Trametes versicolor (Sigma-Aldrich, >10 U/mg).[1][2]
-
Buffer: 0.1 M Sodium Acetate Buffer, pH 5.0.
Step-by-Step Methodology:
-
Buffer Preparation:
-
Enzymatic Reaction:
-
Monitoring:
-
Termination & Isolation:
Mechanistic Note: The tert-butyl group prevents extensive cross-linking, often limiting the product to dimers, trimers, or short oligomers rather than high-molecular-weight polymers.[1][2] These oligomers often retain potent antioxidant activity due to the preservation of phenolic hydroxyl groups.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol 1) | Incomplete Oxidation | Ensure oxidant is fresh; increase reaction time to 1 hr. |
| Precipitation (Protocol 2) | Substrate Insolubility | Increase Ethanol content to 20% (check enzyme tolerance). |
| Red Color Shift | pH too acidic | Indophenol dyes are pH indicators.[1][2] Add base ( |
| No Reaction | Isomer Confusion | Confirm you are using the 4-amino isomer, not the 2-amino isomer. |
References
-
Corbett, J. F. (1969).[1][2] "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, 20, 253-271.[1][2] Link
-
Panda, A., et al. (2022).[1][2] "Laccase-catalyzed oxidative coupling of phenols: A review." Journal of Cleaner Production, 366, 132968.[1][2] Link
-
Cantrell, A. G., et al. (2018).[1][2] "Steric Effects in the Oxidative Coupling of 2,6-Disubstituted Phenols." Journal of Organic Chemistry, 83(4), 1945-1954.[1][2] Link
-
Sigma-Aldrich. "Product Specification: 4-Amino-2-tert-butylphenol."[1][2] Link
Sources
Introduction: The Unique Profile of 4-Amino-2-tert-butylphenol in Ligand Design
An in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols of 4-Amino-2-tert-butylphenol as a versatile ligand in coordination chemistry.
4-Amino-2-tert-butylphenol is a substituted o-aminophenol that has garnered significant interest in coordination chemistry. Its structure, featuring a bulky tert-butyl group, a hydroxyl group, and an amino group on a benzene ring, provides a unique combination of steric and electronic properties. The ortho-positioning of the amino and hydroxyl groups creates a bidentate chelation site ideal for coordinating with a wide range of metal ions.
The true potential of 4-amino-2-tert-butylphenol lies in its "non-innocent" or redox-active character. This means the ligand can actively participate in the redox processes of the resulting metal complex, donating not just lone pairs of electrons but also electrons from its π-system. This behavior is crucial for mimicking the function of metalloenzymes where the ligand framework plays a direct role in catalytic cycles.[1]
Furthermore, the primary amine group serves as a versatile synthetic handle for creating more elaborate Schiff base ligands. Through condensation reactions with various aldehydes and ketones, the coordinating environment can be systematically modified, yielding bi-, tri-, or even polydentate ligands with tailored properties.[2][3] These Schiff base derivatives and their metal complexes are explored for a vast array of applications, from catalysis to medicinal chemistry.[2][4][5]
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO[6] |
| Molecular Weight | 165.23 g/mol [6][7] |
| Appearance | Solid |
| Melting Point | 160-163 °C[7] |
| Key Functional Groups | -OH (hydroxyl), -NH₂ (amino), -C(CH₃)₃ (tert-butyl) |
| CAS Number | 1199-46-8[7] |
Part 1: Synthesis of Metal Complexes
The synthesis of metal complexes using 4-amino-2-tert-butylphenol can be approached via two primary routes: direct coordination with the parent ligand or, more commonly, through the formation of a Schiff base derivative followed by metalation.
Protocol 1: Direct Synthesis of a Biomimetic Iron(II)-Aminophenolate Complex
This protocol describes a general method for synthesizing a nonheme iron(II) complex that serves as a functional model for 2-aminophenol dioxygenases, enzymes that catalyze the aromatic ring cleavage of aminophenols.[8]
Objective: To synthesize an iron(II) complex of 4-amino-2-tert-butylphenol to model enzymatic oxidation.
Materials:
-
4-Amino-2-tert-butylphenol
-
Ancillary Ligand (e.g., Tris(2-pyridylmethyl)amine, TPA)
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Acetonitrile (anhydrous, deoxygenated)
-
Diethyl ether (anhydrous, deoxygenated)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Preparation: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent premature oxidation of the Fe(II) center.
-
Ligand Solution: In a Schlenk flask, dissolve 1 equivalent of the ancillary ligand (e.g., TPA) and 1 equivalent of 4-amino-2-tert-butylphenol in anhydrous, deoxygenated acetonitrile.
-
Metal Addition: To the stirred ligand solution, add a solution of 1 equivalent of Fe(OTf)₂ in acetonitrile dropwise at room temperature.
-
Complex Formation: A color change should be observed upon addition of the iron salt, indicating complex formation. Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Isolation: Reduce the volume of the solvent under vacuum. Precipitate the complex by adding anhydrous, deoxygenated diethyl ether.
-
Purification: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Storage: Store the final product under an inert atmosphere at a low temperature to maintain its integrity.
Causality Behind Choices:
-
Inert Atmosphere: Fe(II) is readily oxidized to Fe(III) by atmospheric oxygen. An inert atmosphere is critical to isolate the target Fe(II) complex.
-
Ancillary Ligand: The TPA ligand occupies other coordination sites on the iron center, preventing the formation of polymeric species and creating a coordination environment that more closely resembles the active site of the enzyme.
-
Non-coordinating Anion: Trifluoromethanesulfonate (OTf⁻) is used as the counter-ion for the iron salt because it is weakly coordinating and unlikely to interfere with the binding of the primary ligands.
Protocol 2: Synthesis of a Schiff Base Ligand and its Cobalt(II) Complex
This protocol details the versatile two-step process of first creating a Schiff base ligand, which enhances the denticity and electronic properties, followed by complexation with a metal ion.
Objective: To synthesize a Schiff base from 4-amino-2-tert-butylphenol and salicylaldehyde, followed by the preparation of its Co(II) complex.
Step A: Synthesis of (E)-2-((5-(tert-butyl)-2-hydroxyphenyl)imino)methyl)phenol
Materials:
-
4-Amino-2-tert-butylphenol
-
Salicylaldehyde
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-amino-2-tert-butylphenol in 50 mL of warm ethanol in a round-bottom flask.
-
Condensation: To this solution, add 10 mmol of salicylaldehyde dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The formation of a colored precipitate often indicates product formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Wash the precipitate with cold ethanol to remove unreacted starting materials and dry it in a desiccator. The product is typically a brightly colored crystalline solid.
Step B: Synthesis of the Cobalt(II) Complex
Materials:
-
Schiff base ligand from Step A
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Methanol
-
Reflux apparatus
Procedure:
-
Ligand Solution: Suspend or dissolve 2 equivalents of the Schiff base ligand in 40 mL of methanol in a round-bottom flask and heat gently.
-
Metal Salt Solution: In a separate flask, dissolve 1 equivalent of Co(OAc)₂·4H₂O in 20 mL of methanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution. A distinct color change and/or precipitation should occur.
-
Reaction: Heat the resulting mixture to reflux for 1-2 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature. Collect the solid complex by filtration.
-
Purification: Wash the product with cold methanol and dry under vacuum.
Causality Behind Choices:
-
Schiff Base Formation: The condensation reaction between the amine and aldehyde creates an imine (-C=N-) bond, extending the ligand framework and introducing an additional coordination site (the imine nitrogen). This reaction is reversible and is driven to completion by heating.[3]
-
Molar Ratios: A 2:1 ligand-to-metal ratio is often used to form stable octahedral or square planar complexes, depending on the metal ion.[9]
Part 2: Characterization of Complexes
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
| Technique | Purpose and Expected Observations |
| FT-IR Spectroscopy | Confirms ligand coordination. Look for the disappearance of the N-H stretch (from the free amine), the appearance of a C=N stretch (imine bond, ~1600-1630 cm⁻¹ for Schiff bases), and shifts in the O-H band upon coordination. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions. Changes in the absorption bands of the ligand upon complexation and the appearance of d-d transition bands for transition metal complexes confirm coordination. |
| ¹H NMR Spectroscopy | Confirms the structure of the ligand and its complex (for diamagnetic species). The disappearance of the -NH₂ proton signal and the appearance of the imine proton (-CH=N, ~8-9 ppm) are key for Schiff bases. Shifts in aromatic proton signals indicate coordination. |
| Single Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the overall molecular structure of the complex. |
| Cyclic Voltammetry | Investigates the redox properties of the ligand and the metal center. It can confirm the "non-innocent" behavior of the aminophenol ligand by revealing ligand-based redox events. |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which is used to verify its empirical formula. |
Part 3: Key Applications and Workflows
The coordination complexes of 4-amino-2-tert-butylphenol and its derivatives are valuable in several research and development areas.
Application 1: Biomimetic Catalysis - Modeling Dioxygenase Activity
Iron complexes of aminophenol ligands are excellent functional models for 2-aminophenol dioxygenases (APDO).[8] These enzymes use a non-heme iron center to catalyze the oxidative cleavage of the aromatic ring of o-aminophenols, a key step in the degradation of various aromatic compounds. The model complexes can replicate this reactivity, providing invaluable insights into the enzymatic mechanism.[1]
Caption: General workflow for the development of biologically active metal complexes.
References
-
Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Available at: [Link]
-
Synthesis, crystal structure and antioxidant activity of butylphenol Schiff bases: Experimental and DFT study. ResearchGate. Available at: [Link]
-
Coordination chemistry of 2-(8-aminoquinolino)-4,6-di-tert-butylphenol with manganese(IV), iron(III), and cobalt(II/III). Dalton Transactions. Available at: [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of ChemTech Research. Available at: [Link]
-
Aromatic ring cleavage of 2-amino-4-tert-butylphenol by a nonheme iron(II) complex: functional model of 2-aminophenol dioxygenases. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and X-Ray Crystal Structure of Macrocyclic Ligand Based on 2,2-Methylene-bis[(6-formy1)-4-tert-butylphenol] and 1,2-bis-(2-aminoethoxy)ethane. ResearchGate. Available at: [Link]
-
4-Amino-2,6-di-tert-butylphenol. PubChem. Available at: [Link]
-
Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group. Available at: [Link]
-
Synthesis, characterization and biological activity of mixed ligand Co(II) complexes of schiff base 2-amino-4-nitrophenol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. MDPI. Available at: [Link]
-
Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and Characterization of some Transition metal complexes derived from Bidentate Schiff Base Ligand. Semantic Scholar. Available at: [Link]
-
2-Amino-4-tert-butylphenol. PubChem. Available at: [Link]
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Application Notes & Protocols: Synthesis and Characterization of Schiff Bases from 4-Amino-2-(tert-butyl)phenol
Introduction: The Versatility of Sterically Hindered Phenolic Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern synthetic chemistry, first reported by Hugo Schiff in 1864.[1] Their formation through the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction.[2][3] When the amine precursor is 4-Amino-2-(tert-butyl)phenol, the resulting Schiff bases possess a unique combination of structural features that make them highly valuable in medicinal chemistry and materials science.[4][5]
The incorporation of a sterically hindered phenolic moiety, specifically the tert-butyl group ortho to the hydroxyl group, imparts significant antioxidant properties.[4][6] This structural motif is a well-established radical scavenger, a critical function in mitigating oxidative stress implicated in numerous disease states.[4][7] Furthermore, the imine linkage provides a site for coordination with metal ions, leading to the formation of stable metal complexes with diverse catalytic and biological activities.[8][9][10] These compounds have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][5][11][12]
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Schiff bases derived from this compound, tailored for researchers in drug discovery and development.
Reaction Mechanism: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two main steps under acid or base catalysis, or with the application of heat.[1][2][13]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine (this compound) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine.[2][13][14]
-
Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine or Schiff base.[2][13][14][15] The removal of water is crucial to drive the reaction equilibrium towards the product.[15]
Caption: General reaction mechanism for Schiff base formation.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol. In a separate beaker, dissolve the desired aromatic aldehyde (1 equivalent) in warm absolute ethanol.[16]
-
Reaction Mixture: Add the ethanolic solution of the aldehyde to the stirred solution of this compound.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[14][17]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.[16][18]
-
Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid.[14] If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[16][19]
-
Drying: Dry the purified Schiff base product, either air-dried or in a vacuum oven at a low temperature.[19]
| Reactant Aldehyde | Catalyst | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Salicylaldehyde | Glacial Acetic Acid | Ethanol | 2-3 | 85-95 |
| Vanillin | Glacial Acetic Acid | Ethanol | 3-4 | 80-90 |
| 4-Nitrobenzaldehyde | Glacial Acetic Acid | Ethanol | 4-6 | 75-85 |
Caption: Representative reaction conditions for the synthesis of Schiff bases from this compound.
Purification: The Key to High-Quality Characterization
For many applications, especially in drug development, high purity of the synthesized Schiff base is critical. Recrystallization is the most common and effective method for purification.[18][20]
Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or mixtures with water are often good choices.[18]
-
Dissolution: Dissolve the crude Schiff base in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[21]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.[18] It is important to avoid moisture during storage as Schiff bases can be susceptible to hydrolysis.[20]
Characterization of Synthesized Schiff Bases
Confirmation of the successful synthesis and purity of the Schiff base is achieved through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff base.
-
Disappearance of Starting Material Peaks: The absence of the characteristic C=O stretching vibration from the starting aldehyde (typically around 1650-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) is a primary indicator of reaction completion.[22]
-
Appearance of the Imine Peak: The most crucial evidence is the appearance of a new, strong absorption band in the region of 1600-1670 cm⁻¹ , which is characteristic of the C=N (imine) stretching vibration.[11][19]
-
Other Key Peaks: The O-H stretch of the phenolic group will be present as a broad band around 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.
| Functional Group | Starting Material | Schiff Base Product |
| C=O (carbonyl) | ~1650-1700 cm⁻¹ | Absent |
| N-H (amine) | ~3300-3400 cm⁻¹ | Absent |
| C=N (imine) | Absent | ~1600-1670 cm⁻¹ |
| O-H (phenol) | Present | Present |
Caption: Key FT-IR vibrational frequencies for monitoring Schiff base formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information about the synthesized Schiff base.
-
¹H NMR:
-
Azomethine Proton: A characteristic singlet is observed in the downfield region, typically between δ 8.0-9.0 ppm , corresponding to the proton of the -CH=N- group.
-
Phenolic Proton: The -OH proton signal appears as a broad singlet, often in the range of δ 9.0-13.0 ppm .
-
Aromatic Protons: Signals for the aromatic protons will be present in their expected regions (typically δ 6.5-8.0 ppm).
-
tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region, usually around δ 1.2-1.5 ppm .
-
-
¹³C NMR:
-
Azomethine Carbon: The carbon of the C=N group will show a characteristic signal in the range of δ 150-165 ppm .
-
Aromatic Carbons: Signals for the aromatic carbons will be observed in the region of δ 110-160 ppm.
-
tert-Butyl Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
Caption: Experimental workflow for synthesis and characterization.
Applications in Drug Development
Schiff bases derived from this compound are of significant interest in drug discovery due to their diverse biological activities. The hindered phenolic moiety is a key contributor to their antioxidant properties, which are crucial for combating diseases associated with oxidative stress.[4][5]
Furthermore, these compounds have shown promise as:
-
Anticancer Agents: The imine group and the overall molecular structure can interact with biological targets, leading to cytotoxic effects against various cancer cell lines.[19][23][24] Some phenolic Schiff bases have been shown to inhibit enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[23]
-
Antimicrobial Agents: The azomethine linkage is often associated with antibacterial and antifungal activity.[1][25][26]
-
Enzyme Inhibitors: The ability of Schiff bases to chelate metal ions is relevant to their potential as inhibitors of metalloenzymes.
The modular nature of their synthesis allows for the creation of large libraries of compounds by varying the aldehyde component, facilitating structure-activity relationship (SAR) studies to optimize their therapeutic potential.
References
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ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? Retrieved from [Link]
- Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. International Journal of Organic Chemistry, 2(3), 247-251.
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GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. Retrieved from [Link]
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KrishiKosh. SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY. Retrieved from [Link]
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Sathee Jee. Chemistry Schiff Bases. Retrieved from [Link]
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ResearchGate. (2024, June 9). How to purify Schiff base product? Retrieved from [Link]
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PMC. Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]
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PMC. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Retrieved from [Link]
-
Wikipedia. Schiff base. Retrieved from [Link]
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ResearchGate. (2025, August 8). Synthesis, crystal structure and antioxidant activity of butylphenol Schiff bases: Experimental and DFT study. Retrieved from [Link]
-
Journal of Nanostructures. Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation. Retrieved from [Link]
-
Jetir.Org. Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2015, July 27). (PDF) Spectral, theoretical characterization and antifungal properties of two phenol derivatives Schiff base with an intramolecular hydrogen bond. Retrieved from [Link]
-
PubMed. A simple procedure for crystallization of the Schiff reagent. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with (Co, Ni) transition metal ion's. Retrieved from [Link]
-
YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-59.
-
RSC Publishing. (2024, October 21). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Retrieved from [Link]
-
PMC. (2023, February 26). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. Retrieved from [Link]
- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. An experimental handbook for pharmaceutical organic chemistry-i.
- Preparation of Series Schiff Bases and Studying of their Liquid Crystalline Behavior. Journal of Al-Nahrain University, 15(2), 76-85.
-
Semantic Scholar. Using Different Approaches to Synthesis New Schiff Bases Materials. Retrieved from [Link]
-
RSC Publishing. Sterically Hindered Catechol-derived Schiff bases: Design, Synthesis, SAR Analysis and Mechanisms of the Antioxidant Activity. Retrieved from [Link]
-
Science.gov. schiff-base complex synthesis: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2024, December 19). Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Theoretical Study of the Schiff Base Formation Between Para. Retrieved from [Link]
-
Science World Journal. SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY ON METAL(II) COMPLEXES OF A SCHIFF BASE DERIVED FROM THIOSEMICARBAZIDES AN. Retrieved from [Link]
- Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review.
-
University Of Nigeria Nsukka. (2023, June 30). Volume 11, Issue 2, 2023. Retrieved from [Link]
-
ResearchGate. (2025, November 29). (PDF) Recent Applications of Schiff Bases in Biomedical Sciences. Retrieved from [Link]
-
IIETA. (2023, March 20). Synthesis, Spectroscopic and Thermal Characterization and Antioxidant Activities of Three Schiff Bases Derived from Aminophenol. Retrieved from [Link]
-
PMC. (2015, July 15). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]
- Structural characterization of (E)-4-((4- nitrobenzylidene)amino)phenol Schiff Base. Investigation of its Electrochemical. Int. J. Electrochem. Sci., 9, 7430-7442.
-
PMC. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Retrieved from [Link]
-
NIH. 2-Amino-4-tert-butylphenol. Retrieved from [Link]
-
Journal of Nanostructures. (2025, January 15). Synthesis, Characterization, and Biological Evaluation of Nano Schiff Base Metal Complexes: Antibacterial and Anticancer Potential Against Breast Cancer (MCF-7) Cells. Retrieved from [Link]
-
ResearchGate. Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino... Retrieved from [Link]
-
PMC. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Retrieved from [Link]
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catalytic hydrogenation protocols for tert-butyl nitrophenols
An Application Guide to the Catalytic Hydrogenation of tert-Butyl Nitrophenols
For researchers, scientists, and drug development professionals, the reduction of nitrophenols is a critical transformation, yielding valuable aminophenol intermediates. This guide provides an in-depth exploration of the catalytic hydrogenation of tert-butyl nitrophenols, offering not just protocols, but the scientific rationale behind them.
The conversion of a nitro group to an amine via catalytic hydrogenation is a cornerstone of organic synthesis, prized for its efficiency and clean reaction profile, with water as the primary byproduct.[1] This heterogeneous catalytic process involves the reaction of the nitro compound with hydrogen gas on the surface of a metal catalyst.
The Reaction Unveiled: Mechanism and Intermediates
The most widely accepted mechanism for the catalytic hydrogenation of nitroarenes is the Haber-Lukashevich pathway.[1] This process involves a stepwise reduction of the nitro group on the catalyst's surface. The reaction proceeds through nitroso and hydroxylamine intermediates, which are then further hydrogenated to the corresponding amine.[1]
Alternatively, a condensation pathway can occur where the nitroso and hydroxylamine intermediates react to form an azoxy compound, which is subsequently reduced to azo and hydrazo compounds before yielding the final amine product.[2][3]
Sources
recrystallization solvent for 4-Amino-2-(tert-butyl)phenol purification
Application Note & Protocol
Topic: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 4-Amino-2-(tert-butyl)phenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of an optimal solvent system for the purification of this compound by recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, and its success is critically dependent on the appropriate choice of solvent. This guide moves beyond a simple procedural list, delving into the physicochemical principles that govern solubility and crystal growth. It outlines a systematic, experimentally-driven workflow for screening and identifying suitable single-solvent or mixed-solvent systems, ensuring high purity and recovery of the target compound. The protocols described herein are designed to be self-validating, incorporating methods for assessing the purity of the final product.
Introduction: The Rationale for Systematic Solvent Selection
This compound (CAS No. for the isomeric 2-Amino-4-tert-butylphenol: 1199-46-8) is a substituted phenol derivative used as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Like many organic compounds synthesized in a laboratory setting, the crude product is often contaminated with byproducts, unreacted starting materials, or colored impurities from oxidative degradation, which is common in aniline derivatives.[2][3]
Recrystallization remains the most powerful and economical method for purifying such solid compounds.[4] The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature (typically the solvent's boiling point).[5] Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline solid with impurities remaining in the solution (mother liquor).
The selection of this solvent is the most critical and often most time-consuming step in the entire process.[6] A haphazard choice can lead to poor recovery, low purity, or complete failure of the recrystallization. This guide provides the theoretical grounding and a practical, step-by-step methodology to rationally select and optimize a solvent system for this compound.
Physicochemical Profile and Theoretical Solvent Considerations
A preliminary analysis of the molecular structure of this compound provides valuable clues for initial solvent selection, based on the principle of "like dissolves like".[4][5]
Compound Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO | [7][8] |
| Molecular Weight | 165.23 g/mol | [8][9] |
| Appearance | White to gray or brown crystalline solid | [1][7][10] |
| Melting Point | 160-163 °C (lit.) | |
| Known Solubilities | Soluble in ethanol, ether, chloroform; almost insoluble in cold water; insoluble in benzene. | [1] |
Structural Analysis:
-
Polar Moieties: The presence of a primary amine (-NH₂) and a hydroxyl (-OH) group allows for strong hydrogen bonding. This suggests solubility in polar protic solvents (like alcohols and water) and polar aprotic solvents (like acetone).[11]
-
Nonpolar Moiety: The bulky tert-butyl group imparts significant lipophilic (nonpolar) character to the molecule.[11][12] This suggests that purely aqueous systems may be poor solvents, while solubility might be enhanced in moderately polar or mixed-solvent systems.
Based on this analysis, a logical starting point for screening includes a range of solvents with varying polarities.
Candidate Solvents for Screening:
-
Polar Protic: Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone, Ethyl Acetate
-
Nonpolar: Toluene, Heptane/Hexane
-
Mixed Systems: Ethanol/Water, Methanol/Water
Experimental Workflow for Solvent Selection
The following workflow provides a systematic path to identify and optimize the recrystallization solvent.
Caption: Workflow for systematic recrystallization solvent screening.
PART 3.1: SAFETY PRECAUTIONS
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of solvent vapors or solid dust.[13] this compound is harmful if inhaled.[13]
-
Handling: The compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[13][14] Avoid direct contact.
-
Heating: When heating flammable organic solvents, always use a steam bath, heating mantle, or hot plate. Never use an open flame.
PART 3.2: Protocol for Small-Scale Solvent Screening
This protocol is designed to quickly assess the suitability of several solvents using a minimal amount of crude material.
Materials:
-
Crude this compound
-
Array of candidate solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes (e.g., 13x100 mm) or reaction vials
-
Hot plate or sand bath
-
Glass stirring rod
-
Ice-water bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into a series of labeled test tubes, one for each candidate solvent.
-
Room Temperature Test: To each tube, add the solvent dropwise (starting with ~0.5 mL) and stir or swirl the contents. Observe and record if the solid dissolves completely.
-
Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery upon cooling would be poor.[5] Discard this solvent from consideration.
-
-
Elevated Temperature Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring.[5] Add more solvent in small portions (0.25 mL increments) until the solid just dissolves.[4]
-
Interpretation: If the solid does not dissolve in a reasonable amount of hot solvent (e.g., ~3 mL), the solvent is unsuitable. Discard this solvent. If it dissolves, proceed to the next step.
-
-
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the test tube with a glass rod at the air-liquid interface to induce nucleation.[5]
-
Once the solution has reached room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot but yields a large volume of crystalline solid when cold.
Data Recording Table:
| Solvent | Solubility at RT (20°C) | Solubility at Boiling | Crystal Formation on Cooling | Notes |
| Water | Insoluble | |||
| Ethanol | Sparingly Soluble | |||
| Acetone | ||||
| Toluene | ||||
| Heptane | Insoluble | Insoluble | N/A | Unsuitable |
| ...add others |
PART 3.3: Protocol for a Mixed-Solvent System
If no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[2] For this compound, an ethanol/water or methanol/water system is a promising candidate.[3][5]
-
Dissolve the crude solid in a minimum amount of the hot "good" solvent (e.g., ethanol).
-
To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Allow the solution to cool slowly, as described in the single-solvent method, to induce crystallization.
Optimized General Recrystallization Protocol
Once an ideal solvent or solvent system has been identified from the screening process, a larger-scale purification can be performed.
Caption: Step-by-step general recrystallization workflow.
Materials & Equipment:
-
Crude this compound
-
Selected optimal solvent (or solvent pair)
-
Erlenmeyer flasks (at least two)
-
Heating source (hot plate, steam bath)
-
Stemless or short-stemmed funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Activated decolorizing charcoal (optional)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent, and heat the mixture to a gentle boil. Continue adding small portions of the near-boiling solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution and maximize the final yield.[4]
-
Decolorization (Optional): If the hot solution is colored (e.g., yellow, brown, or black), it indicates the presence of colored impurities. Remove the flask from the heat source, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal.[2] Reheat the solution to boiling for a few minutes. The charcoal adsorbs the colored impurities.
-
Hot Gravity Filtration: To remove insoluble impurities (or the added charcoal), filter the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.[2]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the recovery of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[4] Using too much wash solvent or warm solvent will redissolve some of the product and reduce the yield.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.
Validation of Purity
The success of the recrystallization must be validated.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C) that matches the literature value. The crude, impure material will typically melt over a broader range and at a lower temperature. For this compound, the target melting point is 160-163 °C.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For definitive characterization, techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the structure and absence of impurities in the final product.
References
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- 2-Amino-4-tert-butylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
- How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- 2-Amino-4-tert-butylphenol | 1199-46-8 | Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/A0957]
- 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70982]
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- Recrystallization Of Acetanilide From Aniline - Cram. [URL: https://www.cram.
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- 2-Amino-4-tert-butylphenol - ChemBK. [URL: https://www.chembk.com/en/chem/2-Amino-4-tert-butylphenol]
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- 2-Amino-4-tert-butylphenol >98.0%(GC)(T) 250g - Laboratorium Discounter. [URL: https://www.laboratoriumdiscounter.nl/en/2-amino-4-tert-butylphenol-98-0-gc-t-250g.html]
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- WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents. [URL: https://patents.google.
- 2-Amino-4-tert-butylphenol 98 1199-46-8 - Sigma-Aldrich (Properties). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193283#product-properties]
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Sources
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- 14. achmem.com [achmem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Reduction of 2-tert-Butyl-4-nitrophenol
Introduction
Welcome to the Technical Support Center for optimizing the synthesis of 2-amino-4-tert-butylphenol via the reduction of 2-tert-butyl-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical transformation. 2-Amino-4-tert-butylphenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The efficiency of the nitro group reduction is paramount for the overall success and economic viability of these synthetic routes.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this procedure.
Troubleshooting Guide: Enhancing Reaction Performance
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired aminophenol. What are the common causes and how can I resolve this?
An incomplete or slow reaction is a frequent challenge. The root cause often lies in one of three areas: reagent/catalyst activity, reaction conditions, or substrate properties.[3]
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution(s) |
| Deactivated Catalyst (Catalytic Hydrogenation) | Catalysts like Palladium on Carbon (Pd/C) can lose activity from improper storage or poisoning.[3][4] Ensure your catalyst is fresh. If reusing, consider that its activity may be diminished.[5] You may also need to increase the catalyst loading.[3] |
| Poor Quality Reducing Agent (Chemical Reduction) | Reagents such as sodium dithionite can decompose during storage.[3] For metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl), the purity and surface area of the metal are critical; use finely powdered metals.[3] Always use fresh, high-quality reagents. |
| Insufficient Reducing Agent | Ensure the correct stoichiometry is used. For many reductions, a stoichiometric excess of the reducing agent is required to drive the reaction to completion.[3][5] |
| Poor Substrate Solubility | The starting material must be adequately dissolved for the reaction to proceed efficiently.[5] If solubility is an issue, consider a different solvent or a co-solvent system. For instance, if using an aqueous system, adding a co-solvent like ethanol or THF might be beneficial.[5][6] |
| Steric Hindrance | The bulky tert-butyl group ortho to the hydroxyl moiety introduces steric hindrance, which can influence reactivity.[1] A sterically hindered nitro group may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve full conversion.[5] |
Below is a logical workflow to diagnose and solve issues related to low yield.
Sources
Technical Support Center: Solving Solubility Challenges for 4-Amino-2-tert-butylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Amino-2-tert-butylphenol. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound in aqueous media. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to achieve clear, stable solutions for your experiments.
A Note on Nomenclature: The compound is systematically named 2-amino-4-tert-butylphenol (CAS RN: 1199-46-8)[1]. However, it is frequently referred to as 4-Amino-2-tert-butylphenol. This guide addresses the properties and handling of the compound with CAS RN 1199-46-8.
Part 1: Troubleshooting Quick-Start Guide
For immediate guidance, this workflow provides a high-level decision-making process for solubilizing 4-Amino-2-tert-butylphenol.
Caption: Quick-start troubleshooting workflow for solubilization.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why is 4-Amino-2-tert-butylphenol so poorly soluble in neutral water?
Causality: The molecular structure of 4-Amino-2-tert-butylphenol dictates its solubility. The molecule contains a bulky, nonpolar tert-butyl group and an aromatic ring, which are hydrophobic and resist interaction with polar water molecules. While it also possesses a polar amino (-NH2) group and a polar phenolic hydroxyl (-OH) group, their contributions are insufficient to overcome the hydrophobicity of the carbon skeleton in neutral water (pH ~7).
The key to its solubility lies in its amphoteric nature . It can act as both a weak acid (due to the phenolic -OH) and a weak base (due to the amino -NH2). At neutral pH, the molecule is predominantly in its uncharged form, minimizing its solubility.
FAQ 2: My compound isn't dissolving. How can I use pH adjustment to solubilize it?
Mechanism: By significantly altering the pH, you can ionize the molecule, converting it into a salt which is vastly more soluble in water.
-
In acidic conditions (low pH): The amino group (-NH2) acts as a base and accepts a proton (H+) to become a positively charged ammonium group (-NH3+).
-
In alkaline conditions (high pH): The phenolic hydroxyl group (-OH) acts as an acid and donates its proton, forming a negatively charged phenolate ion (-O-). This is a common characteristic of phenols, which dissolve in basic water[2].
This principle is widely used to enhance the solubility of phenolic compounds during extraction and formulation.[3][4]
Caption: pH-dependent ionization and solubility of 4-Amino-2-tert-butylphenol.
Experimental Protocol 1A: Solubilization in Acidic Conditions
-
Principle: Protonate the amino group to form a soluble hydrochloride salt. This is often a preferred method as the resulting salt can be more stable.[5]
-
Best For: Applications where the final solution can be acidic or where the stock will be highly diluted into a well-buffered neutral or basic medium.
Materials:
-
4-Amino-2-tert-butylphenol powder
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of 4-Amino-2-tert-butylphenol and place it in a suitable vessel.
-
Add approximately 80% of the final desired volume of deionized water.
-
Begin stirring. You will observe a suspension of insoluble material.
-
While monitoring the pH, add 1 M HCl dropwise. The solid should begin to dissolve as the pH drops.
-
Continue adding acid until all the solid has dissolved. The target pH will typically be between 2.0 and 4.0.
-
Once the solution is clear, add deionized water to reach the final target volume and mix thoroughly.
Experimental Protocol 1B: Solubilization in Basic Conditions
-
Principle: Deprotonate the phenolic group to form a soluble sodium phenolate salt.
-
Best For: Applications where the final solution can be alkaline or where the stock will be highly diluted into a well-buffered neutral or acidic medium.
Materials:
-
4-Amino-2-tert-butylphenol powder
-
Deionized water
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of 4-Amino-2-tert-butylphenol and place it in a suitable vessel.
-
Add approximately 80% of the final desired volume of deionized water.
-
Begin stirring to create a suspension.
-
While monitoring the pH, add 1 M NaOH dropwise. You should see the solid begin to dissolve as the pH rises.
-
Continue adding base until the solution is completely clear. The target pH will typically be above 10.0, often around 11-12.
-
Once clear, add deionized water to the final volume and mix.
FAQ 3: I tried adjusting the pH, but my compound precipitated when I added it to my final buffer. What happened?
Causality: This is a classic pH-partitioning problem. Your highly concentrated stock solution is soluble because the compound is in its ionized (charged) form. When you dilute this stock into a final buffer with a different pH, the compound may revert to its non-ionized (neutral) form, which is poorly soluble, causing it to precipitate.
-
The Rule: The final pH of your experimental medium must be one where the compound remains soluble at the final concentration.
-
pKa Estimates: The pKa of the phenolic proton is ~10, and the pKa of the protonated amino group is ~4-5. The compound is least soluble near its isoelectric point, which lies between these two pKa values.
| Scenario | Underlying Cause | Solution |
| Acidic Stock (pH 2) added to Neutral Buffer (pH 7.4) | At pH 7.4, the protonated amino group (-NH3+) loses its proton to become neutral (-NH2). The molecule is now in its poorly soluble neutral form. | Ensure the buffering capacity of the final medium is sufficient to maintain the desired pH, or consider using a co-solvent stock (see FAQ 4). If the final concentration is very low, it may stay in solution. |
| Basic Stock (pH 12) added to Neutral Buffer (pH 7.4) | At pH 7.4, the anionic phenolate group (-O-) gains a proton to become neutral (-OH). The molecule returns to its poorly soluble neutral form. | Same as above. The final concentration is critical. Test the dilution on a small scale first. |
FAQ 4: Can I use organic co-solvents? Which ones are best?
Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[6][7] This makes the solvent system more "hospitable" to hydrophobic molecules like 4-Amino-2-tert-butylphenol, thereby increasing its solubility.
This is a very common and effective strategy, especially for creating highly concentrated stock solutions that can be diluted into aqueous buffers.
| Co-Solvent | Properties & Use Case | Recommended Starting Point |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of hydrophobic compounds. Biologically active at higher concentrations. | Prepare a 10-50 mM stock in 100% DMSO. Dilute at least 1:1000 into final aqueous media. |
| N,N-Dimethylformamide (DMF) | Strong polar aprotic solvent. Good alternative to DMSO. | Prepare a 10-50 mM stock in 100% DMF. Dilute at least 1:1000 into final aqueous media. |
| Ethanol (EtOH) | Less toxic option, often used in formulations. May be slightly less effective than DMSO/DMF.[8] | Prepare a 1-10 mM stock in 100% Ethanol. The final concentration of ethanol in the assay should be kept low (<1%) and consistent across all samples. |
Experimental Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Principle: Dissolve the compound in a neat organic solvent first, then dilute into the final aqueous buffer.
-
Best For: Creating high-concentration stocks for easy dilution and avoiding large pH shifts in the final experimental medium.
Procedure:
-
Weigh the 4-Amino-2-tert-butylphenol directly into a suitable vial (e.g., a glass vial with a PTFE-lined cap).
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or stir vigorously until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication may assist dissolution.
-
Store the stock solution appropriately (see FAQ 5).
-
For experiments, perform a serial dilution of the stock into your final aqueous buffer. Crucially, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
FAQ 5: My solution has a slight color or changes color over time. Is the compound stable?
Causality: Aminophenols are susceptible to oxidation, especially in solution when exposed to air (oxygen). This oxidation can lead to the formation of colored quinone-imine species. The rate of oxidation is often faster at higher (alkaline) pH.
Trustworthiness & Self-Validation:
-
Use High-Purity Reagents: Start with high-quality 4-Amino-2-tert-butylphenol (>97% purity)[9] and purified, deoxygenated water if possible.
-
Prepare Solutions Fresh: For maximum reliability, prepare solutions on the day of use.
-
Consider Inert Atmosphere: If stability is a major concern, especially for basic solutions, prepare and store the solution under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solvent before and blanketing the headspace of the vial).
-
Use the Salt Form: If available, using the hydrochloride salt of 4-Amino-2-tert-butylphenol can improve shelf stability in the solid form.[5][10]
-
Storage: Store stock solutions tightly sealed at -20°C or -80°C to minimize degradation.
References
- Google Patents. (n.d.). An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70982, 2-Amino-4-tert-butylphenol. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-4-tert.-butyl phenol.
-
Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314220, 4-Amino-2,6-di-tert-butylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
Patil, S. K., Wagh, K. S., & Parik, V. B. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 5(4), 181–189. Retrieved from [Link]
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 18(12), 14795–14818. Retrieved from [Link]
-
MDPI. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- Szaniawska, M., & Szymczyk, K. (2016). Strategies in poorly soluble drug delivery systems. World Scientific News, 46, 79-90.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
MDPI. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
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- 8. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 9. 2-Amino-4-tert-butylphenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 4-Amino-2-(tert-butyl)phenol hydrochloride | CymitQuimica [cymitquimica.com]
Technical Support Center: Separation of 4-Amino-2-tert-butylphenol
Welcome to the Technical Support Center for the purification of 4-Amino-2-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the challenging separation of 4-Amino-2-tert-butylphenol from its common isomer byproducts. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
Introduction
4-Amino-2-tert-butylphenol is a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and antioxidants. Its synthesis, often achieved through the tert-butylation of 4-aminophenol or the reduction of 2-tert-butyl-4-nitrophenol, can lead to the formation of several structural isomers. These byproducts, primarily 3-tert-butyl-4-aminophenol and 2,6-di-tert-butyl-4-aminophenol, possess similar physicochemical properties to the desired product, making their separation a significant challenge in achieving high purity. This guide provides practical solutions and the underlying scientific rationale to overcome these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation and purification of 4-Amino-2-tert-butylphenol.
Q1: I'm observing poor separation between 4-Amino-2-tert-butylphenol and its isomers using my current recrystallization solvent. What should I do?
A1: This is a common issue stemming from the similar solubility profiles of the isomers. The key to effective separation via recrystallization lies in exploiting subtle differences in their solubility in various solvents.[1][2]
Underlying Principle: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[1][3] For closely related isomers, finding a solvent that maximizes this solubility differential is critical.
Troubleshooting Steps & Rationale:
-
Systematic Solvent Screening: Do not rely on a single solvent. A systematic screening process is essential.
-
Recommended Solvents to Test:
-
Alcohols (Methanol, Ethanol): These polar protic solvents can often differentiate between isomers based on hydrogen bonding capabilities.
-
Aromatic Hydrocarbons (Toluene, Xylene): The bulky tert-butyl groups influence van der Waals interactions, which can be exploited in these less polar solvents.
-
Ketones (Acetone, MEK): Offer a different polarity and hydrogen bond accepting capability.
-
Esters (Ethyl Acetate): Another solvent of intermediate polarity to consider.
-
Mixed Solvent Systems: A powerful technique when a single solvent is ineffective.[2] A common approach is to dissolve the mixture in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (anti-solvent) until turbidity is observed. This can significantly enhance the differential precipitation of the isomers. Examples include Toluene/Heptane or Ethanol/Water.
-
-
-
Controlled Cooling: Rapid cooling often leads to the co-precipitation of impurities. Employ a slow, controlled cooling rate to allow for the selective crystallization of the least soluble isomer. An initial slow cooling to room temperature followed by further cooling in an ice bath is a standard practice.[2]
-
Seeding: If you have a small amount of pure 4-Amino-2-tert-butylphenol, adding a seed crystal to the supersaturated solution can induce the crystallization of the desired isomer.[2]
Q2: My HPLC analysis shows co-eluting peaks for the isomers. How can I improve the chromatographic resolution?
A2: Co-elution in HPLC indicates that the current method (column, mobile phase, etc.) does not have sufficient selectivity to differentiate between the isomers.
Underlying Principle: Chromatographic separation is based on the differential partitioning of analytes between the stationary phase and the mobile phase. To resolve isomers, the chromatographic system must be able to interact differently with their subtle structural variations.
Troubleshooting Steps & Rationale:
-
Optimize the Mobile Phase:
-
Reversed-Phase HPLC (C8 or C18 columns): This is the most common starting point.
-
Vary the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity.
-
Adjust the Aqueous Phase pH: The amino and phenolic groups have pKa values that can be exploited. Operating at a pH where the ionization state of the isomers differs can significantly impact their retention and selectivity. A phosphate buffer is often a good choice to maintain a stable pH.[4]
-
Gradient Elution: If an isocratic method is failing, a shallow gradient can often improve the separation of closely eluting peaks.
-
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds through pi-pi interactions. For more polar compounds, a cyano-propyl column might be effective.
-
-
Consider Normal-Phase HPLC: While less common for these compounds, normal-phase HPLC can sometimes provide better separation for isomers, especially when their polarity differences are minimal.[5] This would typically involve a silica or diol column with a non-polar mobile phase like hexane with a polar modifier like isopropanol or ethyl acetate.
Experimental Protocol: HPLC Method for Isomer Analysis
This protocol provides a starting point for the analysis of 4-Amino-2-tert-butylphenol and its isomers.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and is MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | Start at 20% B, ramp to 80% B over 20 minutes | A shallow gradient is often effective for separating closely related isomers. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 277 nm | A wavelength where phenolic compounds typically absorb.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Q3: I am struggling with the formation of colored impurities during purification. What is causing this and how can I prevent it?
A3: Aminophenols, particularly 2- and 4-aminophenols, are susceptible to oxidation, which leads to the formation of colored quinone-imine type byproducts.[7] This is often exacerbated by heat, light, and the presence of oxygen.
Underlying Principle: The electron-donating amino and hydroxyl groups on the aromatic ring make the compound susceptible to oxidation.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, conduct purification steps (especially those involving heat) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid to the solution can inhibit oxidation.
-
Activated Charcoal Treatment: If colored impurities have already formed, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. Be aware that this can also lead to some loss of the desired product.[2]
-
Minimize Heat and Light Exposure: Avoid prolonged heating and protect solutions and the final product from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric byproducts I should expect during the synthesis of 4-Amino-2-tert-butylphenol?
A1: The most common isomeric byproducts depend on the synthetic route.
-
From tert-butylation of 4-aminophenol: The primary byproduct is typically 3-tert-butyl-4-aminophenol . You may also see the formation of 2,6-di-tert-butyl-4-aminophenol if the reaction conditions are harsh or the stoichiometry of the alkylating agent is high.[8]
-
From reduction of 2-tert-butyl-4-nitrophenol: The main impurities would likely be any unreacted starting material or byproducts from the initial nitration of p-tert-butylphenol.
Q2: What is the most effective large-scale purification technique for 4-Amino-2-tert-butylphenol?
A2: For industrial-scale purification, melt crystallization and fractional crystallization are often preferred over chromatography due to cost and throughput.[3][9]
-
Melt Crystallization: This technique involves partially melting the crude product and then slowly cooling it to crystallize the major component. It avoids the use of solvents, which is a significant advantage at scale.[9]
-
Fractional Crystallization: This is a staged crystallization process that can achieve very high purities.[3] It relies on the same principles as laboratory-scale recrystallization but is performed in a more controlled and often automated manner.
Q3: Are there any derivatization techniques that can aid in the separation or analysis of these isomers?
A3: Yes, derivatization can be a useful tool, particularly for analytical purposes.
-
Acetylation: The amino group can be acetylated using acetic anhydride.[10] The resulting acetamides may have different chromatographic properties that allow for better separation.
-
Silylation: The hydroxyl group can be derivatized with a silylating agent (e.g., BSTFA) to increase volatility for GC analysis.
-
For HPLC with fluorescence detection: Derivatizing the primary amino group with a fluorescent tag like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly enhance detection sensitivity.[11]
Workflow for Isomer Separation Strategy
Caption: Decision workflow for selecting a purification strategy.
References
- Vertex AI Search. (2022, September 24). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally.
-
PrepChem.com. Synthesis of 4-amino-2,6-di-tert-butylphenol. Retrieved from [Link]
-
ResearchGate. Aminophenols | Request PDF. Retrieved from [Link]
- Google Patents. (1990). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. (2004). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
-
The Good Scents Company. 4-tert-butyl phenol, 98-54-4. Retrieved from [Link]
- Sulzer.
- BenchChem. A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers.
-
PubChem. 4-Amino-2,6-di-tert-butylphenol | C14H23NO | CID 314220. Retrieved from [Link]
- ResearchGate. (2013). Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl.
- Journal of Chemical Health Risks.
- Royal Society of Chemistry. (2016).
-
Solubility of Things. 4-tert-butylphenol. Retrieved from [Link]
- ResearchGate. (2015, May 21).
- Sigma-Aldrich. 2-Amino-4-tert-butylphenol 98 1199-46-8.
- Chemistry LibreTexts. (2019, June 5).
- PMC. (2011). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.
- European Patent Office. (1987). Process for producing aminophenols - EP 0224625 A1.
- Google Patents. (2013). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
- Technical Disclosure Commons. (2025, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- PubMed. (2022, August 15).
- BenchChem.
- Analyst (RSC Publishing). (1985).
- SIELC Technologies. (2018, February 16). Separation of 4-Amino-2-nitrophenol on Newcrom R1 HPLC column.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- BenchChem.
- Thermo Fisher Scientific.
- ACS Publications. (2007). Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion.
- BenchChem. Technical Guide: Solubility of 4-tert-butyl-2-(hydroxymethyl)phenol in Organic Solvents.
-
Wikipedia. 4-tert-Butylphenol. Retrieved from [Link]
- BenchChem.
-
PureSynth. 2-Amino-4-Tert-Butylphenol 98.0%(GC). Retrieved from [Link]
- Sigma-Aldrich. 2-Amino-4-tert-butylphenol 98 1199-46-8.
-
Reborn. China 2-Amino-4-tert-butylphenol factory and suppliers. Retrieved from [Link]
- ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcprocess.se [rcprocess.se]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
stability of 4-Amino-2-(tert-butyl)phenol solution at room temperature
[1]
Ticket ID: TSH-ABTP-001 Subject: Stability, Oxidation Management, and Handling of 4-Amino-2-(tert-butyl)phenol Solutions Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division
Diagnostic Overview: Is Your Solution Compromised?
Before proceeding with experimental protocols, verify the integrity of your current material.[1] this compound is a substituted p-aminophenol .[1] Like its parent compound, it is thermodynamically unstable in the presence of oxygen and light, rapidly degrading into colored quinone derivatives.[1]
Visual Diagnostic Matrix
| Visual Symptom | Chemical State | Action Required |
| Clear / Colorless | Reduced (Active) | Safe to use immediately.[1] |
| Pale Yellow / Pink | Early Oxidation | Caution. Trace quinone imine formation. Acceptable for qualitative TLC but unsuitable for quantitative HPLC or kinetic studies.[1] |
| Deep Red / Brown | Advanced Oxidation | Critical Failure. Significant conversion to quinoid species. Discard. |
| Black Precipitate | Polymerization | Irreversible. Formation of melanin-like oligomers (insoluble). Filter clogging risk.[1] |
The Degradation Mechanism (Root Cause Analysis)
To stabilize this compound, you must understand why it degrades. The degradation is not random; it is a specific oxidative cascade driven by the electron-rich nature of the phenol ring.[1]
The tert-butyl group at the ortho position provides steric bulk, which slows down bimolecular coupling compared to unsubstituted p-aminophenol, but it does not prevent the formation of the quinone imine.
Pathway: Oxidative Dehydrogenation
The molecule undergoes a two-electron, two-proton loss to form a Quinone Imine .[1] This species is highly electrophilic and responsible for the intense color change.[1]
Figure 1: The oxidative degradation pathway of this compound. The transition from the reduced phenol to the quinone imine is the primary cause of solution instability.[1]
Troubleshooting Guide & FAQs
Q1: Can I store the solution at Room Temperature (RT)?
Short Answer: Only for short durations (< 4 hours) and strictly under inert gas. Technical Context: At RT (25°C), the activation energy for auto-oxidation is easily met if dissolved oxygen is present.[1] In polar aprotic solvents like DMSO, the reaction rate increases due to the stabilization of the polar transition state.[1]
-
Recommendation: If RT storage is unavoidable, the solution must be acidified (see Protocol B).
Q2: Which solvent provides the best stability?
Ranked Choice:
-
Ethanol/Methanol (Acidified): Best for LC-MS.[1] The acid protonates the amine (forming the ammonium salt), which significantly raises the oxidation potential, making the molecule harder to oxidize.[1]
-
Water (Degassed + Acidified): Good, but solubility is limited by the hydrophobic tert-butyl group.[1]
-
DMSO/DMF: High Risk. These solvents often contain dissolved oxygen and peroxides.[1] They are hygroscopic; absorbed water accelerates degradation.[1] Use only anhydrous, degassed grades.[1]
Q3: My HPLC baseline is drifting. Is it the compound?
Yes. The quinone imine intermediate often has a different UV absorption max than the parent phenol.[1]
Validated Stabilization Protocols
Use these workflows to maximize solution lifetime.
Protocol A: The Inert-Solvent Method (For Neutral pH Applications)
Best for: NMR samples, biological assays where pH cannot be low.
-
Solvent Prep: Sparge the solvent (DMSO-d6 or Ethanol) with Argon or Nitrogen for 15 minutes before adding the solid.[1]
-
Dissolution: Add this compound to the sparged solvent.
-
Headspace: Flush the vial headspace with Argon immediately after dissolving.[1]
-
Seal: Use a septum cap or Parafilm tightly.[1]
-
Lifetime: Stable for ~6-8 hours at RT.
Protocol B: The Acid-Lock Method (Maximum Stability)
Best for: Stock solutions, HPLC standards, Synthesis intermediates.
Mechanism: Protonation of the amine group (
Identity Verification (Isomer Check)
Critical Safety Note: There are two common isomers.[1] Ensure you are using the correct one, as their reactivity differs slightly.[1]
| Common Name | Structure | CAS | Reactivity Note |
| This compound | OH at 1, t-Butyl at 2, NH2 at 4 | Verify on bottle | Oxidizes to Quinone Imine. (Subject of this guide) |
| 2-Amino-4-(tert-butyl)phenol | OH at 1, NH2 at 2, t-Butyl at 4 | 1199-46-8 | Oxidizes to Phenoxazine rings/dimers [1].[2] |
Note: The handling protocols (Acid-Lock and Inert Atmosphere) are effective for both isomers.
References
-
Gisbert-González, J. M., et al. (2010).[1] "The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol." Journal of Electroanalytical Chemistry.
-
Koshy, K. T., & Lach, J. L. (1961).[1] "Stability of aqueous solutions of N-acetyl-p-aminophenol." Journal of Pharmaceutical Sciences.
-
NTP (National Toxicology Program). (1992).[1][3] "4-tert-Butylphenol - Physical and Chemical Properties." CAMEO Chemicals.[1][3]
-
PubChem. (2025).[1][4][5] "2-Amino-4-tert-butylphenol Compound Summary." National Library of Medicine.[1] [1]
Sources
- 1. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]
- 3. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2,6-di-tert-butylphenol | C14H23NO | CID 314220 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling hygroscopic nature of aminophenol salts
Technical Support Center: Advanced Reagent Handling Subject: Stability & Handling of Hygroscopic Aminophenol Salts Ticket ID: AP-SALT-STABILITY-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your aminophenol salt (e.g., 4-aminophenol hydrochloride) has shifted from a pristine white crystalline solid to a sticky, discolored mass.
In drug development and organic synthesis, aminophenols are "dual-threat" reagents: they are hygroscopic (attracting water) and oxidatively labile (reacting with air). These two properties feed each other. Water absorption creates a mobile phase that facilitates proton transfer, dramatically accelerating oxidation to quinone imines.
This guide replaces generic advice with field-proven protocols to break this degradation cycle.
Module 1: Diagnosis & Triage
Q: My material has changed color. Is it still usable? A: It depends on the depth of the oxidation. Use the Visual Integrity Index below to determine your next step.
| Visual State | Chemical Status | Recommended Action |
| White / Off-White | >99% Purity.[1] Minimal oxidation.[2] | Use immediately. Store under Argon. |
| Pale Pink / Beige | Trace Quinone Imine formation (<1%). | Usable for most synthesis (e.g., amide coupling) if a reducing agent is present. |
| Brown / Clumped | Significant hydrolysis and oxidation. | Purification Required. (See Module 3). Do not use for GMP steps. |
| Black / Tar-like | Polymerized degradation products. | Discard. Recovery yield will be <20% and not cost-effective. |
The Mechanism of Failure (Causality):
Why does moisture kill your reagent? It is not just "wetness."[3] The water layer dissolves the salt, dissociating the protonated amine (
Figure 1: The "Vicious Cycle" of hygroscopic degradation. Once moisture creates a liquid phase, oxidation accelerates autocatalytically.
Module 2: Prevention (Handling & Storage)[5][6][7]
Q: How do I weigh this without it turning to soup on the balance? A: You must minimize the "Time-of-Flight" (exposure to air). Do not use weighing boats. Use the Inert Weighing Protocol .
The Inert Weighing Protocol:
-
Preparation: Tare a dry, septum-capped vial containing a stir bar on the balance.
-
Transfer: Move the bulk reagent container and the tared vial into a glove bag or glovebox (ideal). If working on a bench, use a "funnel-and-flush" technique:
-
Insert a wide-bore funnel into the vial.
-
Direct a gentle stream of Nitrogen/Argon into the funnel neck (creating a curtain).
-
Pour the solid rapidly.
-
-
Measurement: Cap immediately. Re-weigh the closed vial. Calculate mass by difference.
-
Solvation: Add your solvent through the septum via syringe to avoid reopening the vial.
Q: What are the absolute best storage conditions? A: Cold is good, but dry is critical .
| Parameter | Specification | Reason |
| Container | Amber glass with PTFE-lined cap. | Blocks UV light (photo-oxidation initiator). |
| Atmosphere | Argon (heavier than air). | Nitrogen can diffuse out; Argon blankets the solid. |
| Seal | Parafilm or electrical tape over cap. | Prevents moisture ingress through thread creep. |
| Temp | -20°C (Freezer). | Slows kinetics. Warning: Warm to RT before opening to prevent condensation. |
Module 3: Remediation (Purification)
Q: I have 500g of brown 4-aminophenol HCl. How do I salvage it? A: Simple recrystallization in water is insufficient because the oxidized impurities are often co-soluble. You must use a chemical scavenger (Sodium Dithionite) to reduce the colored quinones back to phenols during the process.
Protocol: The "Reducing" Recrystallization Reference Grounding: Adapted from Vogel's Textbook of Practical Organic Chemistry and Organic Syntheses [1, 2].
-
Dissolution: Suspend the crude salt in minimal boiling water containing 1% (w/v) Sodium Dithionite (Na₂S₂O₄) . The dithionite acts as a bleaching agent.
-
Adsorption: If color persists, add Activated Charcoal (Norit), boil for 2 minutes.
-
Filtration: Filter hot through a pre-warmed Celite pad (to catch charcoal fines).
-
Crystallization: Allow the filtrate to cool slowly. Add concentrated HCl drops if necessary to force the common ion effect (for HCl salts).
-
Drying: Filter crystals and wash with cold isopropanol (removes water but not the salt). Dry in a Vacuum Oven at 50°C over P₂O₅ or KOH pellets.
Critical Check: The melting point of pure 4-aminophenol HCl is ~306°C (decomposition). If your material melts/degrades <290°C, repeat purification.
Figure 2: Purification workflow integrating chemical reduction to remove oxidation byproducts.
Module 4: Analytical Validation (Karl Fischer)
Q: Can I use standard Karl Fischer (KF) titration to check water content? A: NO. This is a common error.
Aminophenols are reducing agents. They can react with the Iodine (
Correct Analytical Method:
-
Oven Method (Preferred): Heat the sample in a KF oven module (approx. 100°C) and transfer the vapor to the titration cell. This separates the salt from the iodine.
-
Buffered Titration (Alternative): If direct injection is necessary, use a specialized KF reagent buffered with Salicylic Acid or Benzoic Acid . This lowers the pH, suppressing the oxidation of the aminophenol by iodine [3].
References
-
Hartman, W. W.; Silloway, H. L. "2-Amino-4-nitrophenol."[5] Organic Syntheses, Coll. Vol. 3, p. 82 (1955). Link (Demonstrates purification logic for nitrophenol/aminophenol derivatives).
- Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009. (Standard text for recrystallization of 4-aminophenol HCl using dithionite).
-
Metrohm AG. "Water Determination by Karl Fischer Titration - Monograph." Metrohm Applications, p. 13. Link (Details interference of aminophenols in KF titration and buffering solutions).
-
PubChem. "4-Aminophenol hydrochloride Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Color Change & Degradation of 4-Amino-2-(tert-butyl)phenol
[1]
Compound Identifier: 4-Amino-2-(tert-butyl)phenol CAS Number: 4151-62-6 Synonyms: 4-Amino-2-t-butylphenol; 2-tert-Butyl-4-aminophenol (Note: Isomer distinction is critical; this guide focuses on the para-amino, ortho-tert-butyl isomer).[1]
Visual Troubleshooting: Decoding the Color Change
Researchers often observe a spectrum of color changes in this compound samples. This compound is an aminophenol, a class known for high susceptibility to oxidative degradation. Use this table to diagnose the state of your material.
| Observed Color | Estimated Purity | Chemical State | Action Required |
| Off-White / Beige | > 98% | Pristine. Minimal oxidation.[1] | None. Safe to use. Store under inert gas. |
| Pale Pink / Salmon | 95% - 98% | Early Oxidation. Formation of surface quinone imines.[1] | Use with Caution. Acceptable for crude synthesis; purify for analytical standards. |
| Red / Brown | 90% - 95% | Moderate Degradation. Accumulation of quinoid dimers.[1] | Purify. Recrystallization recommended before use. |
| Dark Brown / Black | < 90% | Severe Polymerization. Extensive formation of poly(aminophenol) oligomers. | Discard or Reprocess. Significant purification required; yield will be low. |
Mechanism of Action: Why Does It Change Color?
The color change is not random; it is a visual indicator of a specific chemical transformation. Aminophenols possess two oxidizable groups: the hydroxyl (-OH) and the amine (-NH₂).[1]
The Oxidation Cascade
Upon exposure to air (oxygen) and light, this compound undergoes oxidative dehydrogenation .[1]
-
Radical Formation: Trace metal ions or photons generate a phenoxyl or aminyl radical.
-
Quinone Imine Formation: The radical loses a second electron/proton to form 2-tert-butyl-1,4-benzoquinone imine .[1] This species is highly electrophilic and often colored (yellow/red).
-
Oligomerization: The quinone imine reacts with unoxidized parent molecules via Michael addition, forming colored dimers (often red/brown) and eventually dark, complex polymers (melanin-like structures).
Pathway Diagram
Figure 1: Oxidative degradation pathway of this compound leading to chromophore formation.[1]
Impact on Experimental Integrity
Q: Can I use the pink/brown material for my reaction?
-
For Organic Synthesis:
-
Yes, with conditions. If the product will be purified (column chromatography/crystallization) later, slightly oxidized starting material (pink) is often acceptable. The quinone impurities are usually polar and easily separated.
-
Stoichiometry Warning: If the material is dark brown, the molecular weight calculation will be inaccurate, leading to incorrect stoichiometry.
-
-
For Biological Assays / Analytical Standards:
-
No. Quinones are potent electrophiles and redox-active cycling agents.[1] They can:
-
Inhibit enzymes non-specifically.
-
Interfere with optical density (OD) readings in colorimetric assays.
-
Generate reactive oxygen species (ROS) in cell culture, causing false positives for toxicity.
-
-
Remediation: Purification Protocol
If your material has degraded, use this Recrystallization Protocol to restore purity.
Reagents:
-
Degraded this compound[1]
-
Solvent: Ethanol (EtOH) or Ethanol/Water (9:1) mixture.
-
Activated Charcoal (optional, for removing dark color).
-
Inert gas (Nitrogen/Argon).
Step-by-Step Guide:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (~60-70°C) required to dissolve the solid completely.
-
Tip: Do not boil excessively; this promotes further oxidation.
-
-
Decolorization (Critical for Brown samples):
-
Add Activated Charcoal (1-5% by weight).[1]
-
Stir gently for 5-10 minutes at warm temperature.
-
Filter while hot through a Celite pad or sintered glass funnel to remove charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Place in a refrigerator (4°C) or freezer (-20°C) to maximize yield.
-
Note: If using EtOH/Water, add the water dropwise to the hot EtOH solution until slight turbidity appears, then cool.
-
-
Collection: Filter the white/off-white crystals under vacuum.
-
Drying: Dry under high vacuum in a desiccator, preferably protected from light.
Prevention & Storage Strategy
To prevent recurrence, implement a "Self-Validating Storage System."
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, the primary oxidant.[1] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows the kinetics of auto-oxidation.[1] |
| Container | Amber Glass Vial | Blocks UV/Visible light which catalyzes radical formation. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress (water can accelerate proton transfer steps). |
Frequently Asked Questions (FAQs)
Q1: Is the "this compound" the same as "2-Amino-4-tert-butylphenol"?
-
No. These are structural isomers.
Q2: My sample arrived pink. Should I return it?
-
A faint pink hue is common for aminophenols during transit due to minor surface oxidation. If the 1H-NMR shows >98% purity, it is likely suitable for use. If it is dark red or chunky/sticky, request a replacement.
Q3: Does the tert-butyl group prevent oxidation?
-
It provides steric hindrance, making this compound slightly more stable than unsubstituted p-aminophenol, but it does not prevent oxidation. The electron-rich amino group still facilitates easy electron loss.[1]
References
Sources
- 1. 22385-93-9|2-Amino-6-(tert-butyl)phenol|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. 873055-58-4|5-Amino-2,4-di-tert-butylphenol|BLD Pharm [bldpharm.com]
- 4. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-tert-butylphenol 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Quenching Protocols for 4-Amino-2-tert-butylphenol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-tert-butylphenol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical step of quenching reactions involving this versatile intermediate. The protocols and explanations herein are designed to ensure procedural safety, maximize yield, and maintain the integrity of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of effective and safe quenching strategies.
Q1: What is "quenching" in the context of a chemical reaction?
A: Quenching is the process of rapidly deactivating any unreacted, and often highly reactive, reagents in a reaction mixture once the desired transformation is complete. This is a critical step to stop the reaction, prevent the formation of byproducts, and ensure the safe handling and workup of the reaction mixture. For instance, after a reaction catalyzed by a strong acid, the acid must be neutralized (quenched) before purification steps like chromatography on silica gel.
Q2: Why is a specific and controlled quenching protocol essential when working with 4-Amino-2-tert-butylphenol?
A: 4-Amino-2-tert-butylphenol possesses multiple reactive sites: a nucleophilic aromatic amine, a moderately acidic phenol, and an electron-rich aromatic ring. This trifecta of functionality means the molecule can be sensitive to a variety of conditions. Improper quenching can lead to:
-
Side Reactions: Uncontrolled pH swings or the introduction of reactive quenchers can lead to degradation of the desired product or the formation of new impurities.
-
Safety Hazards: Many reactions, such as nitrations or those using pyrophoric reagents, involve substances that can react exothermically and violently with quenching agents like water.[1] A controlled, slow addition at low temperatures is paramount.
-
Yield Loss: The desired product might be soluble in the aqueous phase under certain pH conditions, leading to loss during extraction. A carefully chosen quenching agent can ensure the product remains in the organic layer.
-
Difficult Purification: The formation of complex emulsions or intractable byproducts during quenching can make the subsequent isolation and purification of the target compound extremely challenging.
Q3: What are the primary safety considerations before quenching any reaction?
A: Safety is the foremost priority. Before initiating any quenching procedure, always:
-
Consult the Safety Data Sheet (SDS): Understand the hazards of all reactants, solvents, and the quenching agent itself.[2][3][4][5][6] 4-Amino-2-tert-butylphenol is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][7]
-
Wear Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, safety goggles or a face shield, a flame-resistant lab coat, and chemically compatible gloves.[1][2][3][8]
-
Work in a Ventilated Fume Hood: All quenching operations should be performed in a properly functioning chemical fume hood to avoid inhalation of hazardous vapors or dusts.[1][4][9]
-
Cool the Reaction Mixture: Unless the protocol specifies otherwise, always cool the reaction vessel in an ice/water bath before and during the slow, dropwise addition of the quenching agent. This helps to dissipate any heat generated and control the reaction rate.
-
Remove Flammables: Keep flammable solvents away from the immediate area where quenching is being performed.[1]
Part 2: Troubleshooting and Procedural Guides by Reagent Class
This section provides specific advice for quenching common classes of reagents used in reactions involving 4-Amino-2-tert-butylphenol.
Guide 1: Quenching of Diazotization Reactions
The primary amine of 4-Amino-2-tert-butylphenol is readily converted to a diazonium salt. These salts are highly useful intermediates but can be unstable.
Q: My diazotization reaction is complete. How do I safely quench the excess nitrous acid and handle the diazonium salt?
A: Quenching excess nitrous acid (generated in situ from NaNO₂ and a strong acid) is crucial to prevent unwanted side reactions. The choice of quenching agent depends on the subsequent step.
-
Causality: Diazonium salts are typically generated at 0-5 °C because they are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[10] Excess nitrous acid can lead to undesired nitrosation of other species.
Troubleshooting Scenarios & Protocols:
| Scenario | Recommended Quenching Agent & Rationale | Step-by-Step Protocol |
| Product is an Azo Dye (Coupling Reaction) | The coupling partner itself acts as the quencher. The diazonium salt is a reactive electrophile that is consumed by the nucleophilic coupling partner (e.g., another phenol or amine). No separate quencher for the diazonium salt is needed. | 1. In a separate flask, prepare a solution of your coupling partner under its optimal pH conditions (often basic for phenols).[11] 2. While maintaining the temperature of both solutions at 0-5 °C, slowly add the freshly prepared diazonium salt solution to the coupling partner solution with vigorous stirring. 3. After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.[10] 4. Proceed with workup, which typically involves pH adjustment to precipitate the azo product, followed by filtration. |
| Product Requires Decomposition of Diazonium Salt | Sulfamic Acid (H₂NSO₃H) or Urea ((NH₂)₂CO). These reagents react rapidly with nitrous acid to form nitrogen gas, water, and either sulfuric acid or carbon dioxide, effectively destroying the diazotizing agent. | 1. Once the diazotization is complete (as determined by a negative starch-iodide paper test for nitrous acid is not ideal here, as you want to quench the excess), slowly add a small amount of solid sulfamic acid or a concentrated aqueous solution of urea portion-wise to the cold (0-5 °C) reaction mixture. 2. Observe for gas evolution (N₂). Continue adding the quencher until gas evolution ceases. 3. Once quenched, the diazonium salt can be carried forward to the next step (e.g., a Sandmeyer reaction).[12] |
Workflow for Diazotization and Quenching
Caption: Decision workflow for handling diazonium salt intermediates.
Guide 2: Quenching of Oxidizing Agents
Oxidation reactions are common, for example, in the synthesis of polymers from aminophenols or in potential side reactions.
Q: I've used an oxidizing agent in my reaction. What is the best way to quench the excess oxidant without affecting my product?
A: The goal is to use a mild reducing agent that reacts faster with the excess oxidant than with your product.
-
Causality: Phenols and anilines are electron-rich and susceptible to over-oxidation, which can lead to quinone formation or polymerization. A quencher must be chosen that selectively removes the oxidant. For example, while manganese dioxide (MnO₂) has been used to quench peroxides, it can also act as an oxidant or catalyst itself, leading to erroneous results or product degradation.[13]
Recommended Quenchers for Common Oxidants:
| Oxidant | Recommended Quencher | Rationale & Mechanism |
| Peroxides (e.g., H₂O₂, TBHP) | Aqueous Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃) | These are inexpensive, mild reducing agents. They react with peroxides to form sodium sulfate or sodium tetrathionate, respectively, which are water-soluble and easily removed during an aqueous workup. |
| Nitrating Agents (e.g., HNO₃) | Slow addition to ice/water, followed by neutralization with a weak base (e.g., NaHCO₃) | The primary goal is dilution and neutralization. Adding the reaction mixture to ice controls the exotherm. A weak base is then used to neutralize the strong acid without causing hydrolysis of other functional groups. |
| Chromium-based (e.g., PCC, Jones) | Isopropanol | For Cr(VI) reagents like Jones reagent, adding isopropanol will reduce the orange/red Cr(VI) to the green Cr(III) species, providing a clear visual endpoint for the quench.[14] |
General Protocol for Quenching with Sodium Sulfite:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite dropwise with vigorous stirring.
-
Monitor the reaction for completion of quenching (e.g., with peroxide test strips).
-
Once the oxidant is consumed, proceed to the extractive workup. Dilute with an appropriate organic solvent and wash with water and/or brine.
Guide 3: Quenching of Strong Acids and Bases
Acid or base catalysts are frequently used and must be removed before purification.
Q: How do I properly neutralize a strong acid or base without forming emulsions or degrading my product?
A: The key is to use a quenching agent that is just strong enough to neutralize the reagent without causing a large exotherm or undesired side reactions.
-
Causality: 4-Amino-2-tert-butylphenol is amphoteric. In strong acid, the amine will be protonated (-NH₃⁺), increasing water solubility. In strong base, the phenol will be deprotonated (-O⁻), also increasing water solubility. A rapid, uncontrolled pH swing can cause the product to precipitate or move between layers unexpectedly.
Quenching Agent Selection Logic
Caption: Logic for selecting an appropriate quenching agent.
Troubleshooting Scenarios & Protocols:
| Reagent to Quench | Recommended Quencher | Rationale & Procedure |
| Strong Acid (e.g., HCl, H₂SO₄) | Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ is a weak base, which minimizes the risk of hydrolyzing sensitive functional groups. The formation of CO₂ gas helps with mixing but requires slow addition and proper venting. Procedure: Cool the reaction to 0 °C. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~7-8. |
| Strong Base (e.g., NaOH, LDA, tBuOK) | Saturated aq. Ammonium Chloride (NH₄Cl) or dilute (e.g., 1M) aq. HCl | NH₄Cl is a weak acid (pKa ~9.2) and is excellent for neutralizing strong bases to a near-neutral pH. Dilute HCl can be used if the product is stable to acid, but addition must be slow and controlled at low temperature. Procedure: Cool the reaction to 0 °C. Slowly add the acidic quencher until the pH of the aqueous layer is ~6-7. |
| Lewis Acids (e.g., AlCl₃, TiCl₄) | Slow addition to cold, dilute aq. HCl or Rochelle's salt solution | These often form metal hydroxides that can complicate workups. Quenching with dilute acid can keep the metal salts dissolved in the aqueous phase. For titanium, quenching with aqueous ammonium chloride is effective.[14] |
Part 3: Waste Disposal
Q: How should I dispose of the waste generated from quenching these reactions?
A: Proper waste disposal is a critical final step.
-
Segregate Waste Streams: Never mix different types of chemical waste. Keep aqueous and organic waste streams separate.
-
Neutralize Aqueous Waste: Ensure the pH of any aqueous waste is between 6 and 8 before consigning it to the appropriate aqueous waste container, unless local regulations specify otherwise.
-
Label Correctly: All waste containers must be clearly and accurately labeled with their contents.[3]
-
Consult EHS: Always follow the specific hazardous waste disposal protocols established by your institution's Environmental Health and Safety (EHS) office.[2] Waste from these reactions is typically classified as hazardous.[2]
References
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. The University of Notre Dame.
- Quenching of Pyrophoric Materials - The Sarpong Group. University of California, Berkeley.
-
Bhaumik, C., Stein, D., Vincendeau, S., Poli, R., & Manoury, É. (2016). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. Comptes Rendus Chimie, 19(5), 566-570. [Link]
-
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
-
How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. [Link]
-
4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. Loba Chemie. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles.
-
How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. OKCHEM. [Link]
-
How to Add Reagents to a Reaction - Workup Tricks: Reagents. University of Rochester. [Link]
- P-TERT-BUTYLPHENOL SAFETY D
- CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Journal of Flow Chemistry, 6(4), 263-271. [Link]
-
Lec4 - Diazotization Reactions. YouTube video. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
Sources
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. fishersci.ie [fishersci.ie]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 11. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazotisation [organic-chemistry.org]
- 13. Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2 [comptes-rendus.academie-sciences.fr]
- 14. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
1H NMR Spectrum Analysis of 4-Amino-2-(tert-butyl)phenol: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of 4-Amino-2-(tert-butyl)phenol Content Type: Publish Comparison Guide
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum of this compound (CAS: 4151-62-6). Designed for pharmaceutical researchers and organic chemists, this document moves beyond basic peak listing to explore the structural causality of chemical shifts. We compare the target compound against its synthetic precursor (2-tert-butyl-4-nitrophenol ) and its common regioisomer (2-amino-4-tert-butylphenol ) to establish a robust protocol for identity validation and purity assessment.
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
| Feature | Target Compound | Precursor (Comparator 1) | Isomer (Comparator 2) |
| Name | This compound | 2-tert-butyl-4-nitrophenol | 2-Amino-4-tert-butylphenol |
| CAS | 4151-62-6 | 6683-81-4 | 1199-46-8 |
| Structure | Phenol, 2-tBu, 4-NH₂ | Phenol, 2-tBu, 4-NO₂ | Phenol, 2-NH₂, 4-tBu |
| Key Role | Antioxidant intermediate, Dye precursor | Synthetic intermediate | Structural impurity |
Critical Structural Note: The steric bulk of the tert-butyl group at position 2 and the electron-donating nature of the amino group at position 4 create a unique electronic environment. Distinguishing this specific substitution pattern from the 2-amino-4-tert-butyl isomer is a frequent challenge in process chemistry.
Experimental Protocol: Sample Preparation
To ensure reproducible spectral data, solvent choice is critical due to the presence of exchangeable protons (-OH and -NH₂).
Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆)
-
Rationale: DMSO-d₆ is a polar aprotic solvent that forms strong hydrogen bonds with the phenolic -OH and amine -NH₂ protons. This slows down proton exchange, often allowing these signals to appear as distinct, integrateable peaks (broad singlets) rather than disappearing or merging with the water peak, which frequently occurs in CDCl₃.
-
Concentration: 10–15 mg of sample in 0.6 mL DMSO-d₆.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 10 mg of the solid product into a clean vial.
-
Solvation: Add 0.6 mL DMSO-d₆. Sonicate if necessary to ensure complete dissolution (suspensions yield broadened peaks).
-
Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove paramagnetic particulates.
-
Acquisition: Run a standard proton sequence (typically 16–32 scans, 1-second relaxation delay).
Comprehensive Spectral Analysis (Target: this compound)
The spectrum is characterized by a high-field aromatic region due to the synergistic electron-donating effects of the -OH and -NH₂ groups.
Table 1: Signal Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.30 – 8.50 | Broad Singlet | 1H | -OH (Phenolic) | Deshielded by aromatic ring and H-bonding. Position varies with concentration/temp. |
| 6.65 | Doublet (J ≈ 2.5 Hz) | 1H | H-3 (Ar-H) | Ortho to -NH₂ , Meta to -OH. Shielded by amine. Located between t-Bu and NH₂.[1][2][3][4] |
| 6.58 | Doublet (J ≈ 8.4 Hz) | 1H | H-6 (Ar-H) | Ortho to -OH . Shielded by hydroxyl.[5] Adjacent to H-5. |
| 6.35 | dd (J ≈ 8.4, 2.5 Hz) | 1H | H-5 (Ar-H) | Ortho to -NH₂ . Most shielded proton due to combined ortho-NH₂ and para-OH (weak) effects. |
| 4.20 – 4.60 | Broad Singlet | 2H | -NH₂ (Amine) | Exchangeable. Broadened by quadrupole relaxation of Nitrogen. |
| 1.35 | Singlet | 9H | -C(CH₃)₃ (t-Butyl) | Intense singlet.[6] Characteristic of the tert-butyl group. |
Note on Coupling: The aromatic region displays an ABC (or ABX) system.
H-3: Shows only meta-coupling (J ~ 2.5 Hz) to H-5.
H-5: Shows ortho-coupling (J ~ 8.4 Hz) to H-6 and meta-coupling (J ~ 2.5 Hz) to H-3.
H-6: Shows only ortho-coupling (J ~ 8.4 Hz) to H-5.
Comparative Analysis: Validation Scenarios
This section objectively compares the target spectrum with alternatives to solve specific research problems.
Scenario A: Synthesis Validation (Target vs. Precursor)
Objective: Confirm successful reduction of 2-tert-butyl-4-nitrophenol to this compound.
-
Precursor (Nitro) Profile:
-
The Nitro group (-NO₂) is strongly electron-withdrawing.
-
Aromatic Protons: H-3 and H-5 appear significantly downfield (δ 7.8 – 8.2 ppm ) due to the deshielding cone of the nitro group.
-
-
Product (Amino) Profile:
-
The Amino group (-NH₂) is strongly electron-donating.
-
Aromatic Protons: H-3 and H-5 shift dramatically upfield to δ 6.3 – 6.7 ppm .
-
-
The "Delta" Check: A successful reaction is confirmed by the ~1.5 ppm upfield shift of the aromatic signals and the disappearance of the downfield pattern.
Scenario B: Isomer Differentiation (Target vs. 2-Amino-4-tert-butylphenol)
Objective: Distinguish the target (4-amino) from the regioisomer (2-amino).
| Feature | Target (4-Amino-2-tBu) | Isomer (2-Amino-4-tBu) |
| Substitution | 1-OH, 2-tBu, 4-NH₂ | 1-OH, 2-NH₂, 4-tBu |
| t-Butyl Position | Adjacent to OH and H-3 | Adjacent to H-3 and H-5 |
| NOE Correlation | Strong NOE between t-Bu and H-3 only. | Strong NOE between t-Bu and BOTH H-3 and H-5. |
| Aromatic Pattern | H-6 is a doublet (ortho to OH). | H-6 is a doublet (ortho to OH). |
| Chemical Shift | H-3 and H-5 are both ortho to NH₂ (Shielded). | Only H-3 is ortho to NH₂. H-5 is meta to NH₂. |
-
If enhancement is seen only at H-3 , it is the Target .
-
If enhancement is seen at H-3 and H-5 , it is the Isomer .
Visualization of Analytical Logic
The following diagrams illustrate the synthesis monitoring workflow and the isomer differentiation logic.
Caption: Logical workflow for validating this compound synthesis and distinguishing it from precursors and isomers using NMR shifts and NOE correlations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70982, 2-Amino-4-tert-butylphenol. (Used for isomeric comparison data). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Standard for solvent residual peaks). Retrieved from [Link]
Sources
- 1. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum [chemicalbook.com]
- 2. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 5. US9139536B2 - Anti-infective agents and uses thereof - Google Patents [patents.google.com]
- 6. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
Technical Comparison Guide: FTIR Characterization of 4-Amino-2-(tert-butyl)phenol
This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 4-Amino-2-(tert-butyl)phenol , a critical intermediate in the synthesis of hindered phenolic antioxidants and dye stabilizers.
Unlike standard spectral libraries, this guide focuses on the structural causality of spectral features, specifically distinguishing this compound from its structural isomers and precursors through the physics of molecular vibration.
CAS: 4151-62-6 Formula: C₁₀H₁₅NO Synonyms: 4-Amino-2-t-butylphenol; 2-tert-Butyl-4-aminophenol (Note: Naming convention varies; structure is Phenol-1, t-Butyl-2, Amino-4).
Executive Summary: The Steric Signature
For researchers developing antioxidants or analyzing dye intermediates, identifying This compound requires resolving two competing spectral effects:
-
Steric Hindrance: The ortho-tert-butyl group physically blocks the phenolic hydroxyl (-OH), preventing strong intermolecular hydrogen bonding.
-
Electronic Resonance: The para-amino group donates electron density, altering the dipole moment of the ring.
The Critical Distinction: This compound is frequently confused with its isomer, 2-Amino-4-tert-butylphenol (CAS 1199-46-8). FTIR is the most rapid method to distinguish them. The target compound exhibits a "Free" Hydroxyl signal due to steric shielding, whereas the isomer exhibits a "Bound" Hydroxyl signal due to intramolecular hydrogen bonding with the adjacent amine.
Structural Analysis & Spectral Causality
The following diagram illustrates the logical flow of spectral assignment based on molecular structure.
Figure 1: Structural causality map linking functional group positioning to specific FTIR spectral signatures.
Comparative Spectral Analysis
The table below contrasts the target compound with its most common alternatives and isomers. The "Performance Implication" column relates the spectral feature to chemical reactivity (e.g., antioxidant potency).
| Spectral Region | Target: 4-Amino-2-(t-butyl)phenol | Comparator 1: 4-Aminophenol | Comparator 2: 2-Amino-4-t-butylphenol (Isomer) | Performance Implication |
| O-H Stretch | 3600–3550 cm⁻¹ (Sharp/Med) Shifted higher due to steric hindrance preventing H-bonding. | 3350–3100 cm⁻¹ (Broad/Strong) Lower frequency due to extensive intermolecular H-bonding. | ~3400–3200 cm⁻¹ (Broad) Shifted due to intramolecular H-bond between OH and ortho-NH₂. | Purity/Activity: A sharper, higher-frequency OH peak indicates "active" steric protection, essential for radical scavenging stability. |
| N-H Stretch | 3450 & 3380 cm⁻¹ (Doublet) Typical primary amine (-NH₂). Distinct from OH. | Overlapped Often buried under the broad OH envelope. | Shifted/Broad NH₂ involved in H-bonding with OH. | Identification: Clearly resolved NH doublet confirms the amine is not interacting strongly with the OH (para position). |
| C-H (Aliphatic) | 2960, 2910, 2870 cm⁻¹ Strong intensity from t-butyl group.[1] | Weak/Absent Only aromatic C-H present. | 2960, 2910, 2870 cm⁻¹ Identical t-butyl profile. | Quantification: High intensity of 2960 cm⁻¹ band allows for quantitative monitoring of alkylation levels. |
| Fingerprint (Ar-H) | 810–860 cm⁻¹ (2 peaks) Consistent with 1,2,4-trisubstitution. | 825 cm⁻¹ (Strong) Classic para-disubstitution. | 810–860 cm⁻¹ Similar 1,2,4 pattern, but intensities differ. | Isomer Check: The exact pattern in the 800-900 cm⁻¹ region is the "fingerprint" to rule out the 2-amino isomer. |
Detailed Analysis of Key Regions[2]
1. The "Steric Shift" (3650–3200 cm⁻¹)
-
Target: The ortho-tert-butyl group acts as a shield. In non-polar solvents (like CCl₄) or solid phase (ATR), the O-H stretch appears at a higher frequency (closer to 3600 cm⁻¹) because the bulky group prevents the formation of polymeric hydrogen bond networks.
-
Alternative (4-Aminophenol): Without the butyl group, the molecules stack tightly, forming strong H-bonds. This drags the O-H peak down to ~3200 cm⁻¹ and broadens it significantly.
-
Isomer (2-Amino-4-t-butylphenol): Here, the amine and hydroxyl are neighbors. They form an internal bridge (Intramolecular H-bond). This creates a broad peak, but distinct from the "free" OH of the target.
2. The "Gem-Dimethyl" Split (1400–1350 cm⁻¹)
-
The tert-butyl group contains a gem-dimethyl moiety (C-(CH₃)₃). This results in a characteristic "split" bending vibration. Look for two distinct peaks of roughly equal intensity at 1395 cm⁻¹ and 1365 cm⁻¹ .
-
Note: This feature is absent in 4-Aminophenol and is a rapid confirmation of successful alkylation.
Self-Validating Experimental Protocol
To ensure data integrity, especially given the oxidative instability of aminophenols, follow this protocol.
Method: Attenuated Total Reflectance (ATR) FTIR. Why: KBr pellets introduce moisture (hygroscopic), which broadens OH peaks and masks the "steric shift" effect. ATR minimizes sample preparation time and oxidation exposure.
Step-by-Step Workflow
-
Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans).
-
Sample Loading: Place ~5 mg of solid this compound on the crystal.
-
Critical Check: The sample should be off-white or pale beige. Dark brown indicates oxidation to the quinone imine.
-
-
Compression: Apply high pressure using the anvil to ensure contact.
-
Acquisition: Scan range 4000–600 cm⁻¹, Resolution 4 cm⁻¹, 32 scans.
-
Validation Logic (The "Isomer Trap"): Use the flowchart below to validate identity.
Figure 2: Logic gate for validating compound identity and ruling out common isomers.
Application Insight: Why This Matters
The spectral features described above are direct indicators of the molecule's performance as an antioxidant:
-
The "Free" OH Peak: Correlates with the lability of the phenolic hydrogen. The steric hindrance that causes the spectral shift also prevents the phenol from reacting with non-radical substrates, while allowing it to trap small, high-energy free radicals.
-
Purity Monitoring: The appearance of a carbonyl band at ~1650 cm⁻¹ (Quinone stretch) indicates the degradation of the product. In the target compound, this band appears more slowly than in 4-aminophenol, confirming the stabilizing effect of the tert-butyl group.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Aminophenol (CAS 123-30-8). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: 4-Amino-2-tert-butylphenol (CAS 4151-62-6). National Library of Medicine. [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020).[3][4][5] [Link]
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. (Discussion on steric hindrance and OH stretching frequencies). Wiley-VCH.
Sources
- 1. Buy 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanenitrile | 5128-83-6 [smolecule.com]
- 2. spectra-analysis.com [spectra-analysis.com]
- 3. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Comparative Mass Spectrometry Guide: 4-Amino-2-(tert-butyl)phenol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-Amino-2-(tert-butyl)phenol , explicitly comparing it with its positional isomer 2-Amino-4-(tert-butyl)phenol and other structural analogs.
Executive Summary & Structural Context
Target Compound: this compound CAS: 4151-62-6 Structure: Phenol core with a tert-butyl group at the ortho position (C2) and an amino group at the para position (C4).
Primary Alternative (Isomer): 2-Amino-4-(tert-butyl)phenol CAS: 1199-46-8 Structure: Phenol core with an amino group at the ortho position (C2) and a tert-butyl group at the para position (C4).
Significance: Distinguishing these isomers is critical in drug development and dye synthesis. While both share the molecular weight (165.23 Da) and formula (
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible data, the following protocol integrates "self-validation" steps—internal checks that confirm the instrument is performing correctly before data acquisition.
A. Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid acetonitrile if investigating N-oxide formation artifacts.
-
Concentration: 10 µg/mL (10 ppm) for full scan; 100 ng/mL for SIM/MRM.
-
Validation Check: Inject a blank solvent sample. If signals at m/z 166 (ESI+) or m/z 165 (EI) appear, the system is contaminated.
B. GC-MS Parameters (Electron Ionization)
-
Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C.
-
Ion Source: 230°C (EI, 70 eV).
-
Self-Validation: The ratio of m/z 150 to m/z 165 must be >5:1. If m/z 165 is the base peak, the source temperature may be too low, or the ionization energy is drifting.
C. LC-MS/MS Parameters (Electrospray Ionization)
-
Ionization: ESI Positive Mode (+).
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).
-
Gradient: 5% to 95% MeOH over 10 min.
-
Self-Validation: Monitor the [M+H]+ peak width. If >0.2 min, check column equilibration. Ensure the m/z 151 fragment is absent in the precursor scan (indicates in-source fragmentation).
Fragmentation Analysis & Mechanism
A. Electron Ionization (EI) - 70 eV
The EI spectrum is dominated by the stability of the tert-butyl cation and the resulting quinoid structures.
-
Molecular Ion (
, m/z 165): Visible but rarely the base peak. The bulky tert-butyl group destabilizes the radical cation. -
Base Peak (
, m/z 150):-
Mechanism: Homolytic cleavage of a methyl radical (
) from the tert-butyl group. -
Driving Force: Formation of a tertiary carbocation stabilized by resonance with the aromatic ring.
-
-
Secondary Fragments:
- 122: Loss of CO (28 Da) from the m/z 150 ion (typical of phenols).
- 107: Further loss of methyls or ring contraction.
B. Electrospray Ionization (ESI) - MS/MS
In ESI(+), the molecule forms
-
Primary Pathway (Loss of Isobutene):
-
The tert-butyl group undergoes a retro-Friedel-Crafts alkylation, losing neutral isobutene (
, 56 Da). -
Transition: m/z 166
m/z 110 (Protonated 4-aminophenol).
-
-
Differentiation Factor (The Ortho-Effect):
-
Target (4-Amino-2-t-butyl): The amino group is para to the OH. No direct interaction. Dominant loss is
. -
Isomer (2-Amino-4-t-butyl): The amino group is ortho to the OH. This facilitates the loss of
(17 Da) or (18 Da) to form cyclic benzoxazole-type cations (m/z 149 or 148).
-
C. Visualization of Pathways
Caption: Comparative fragmentation pathways. Solid lines indicate the dominant pathway for this compound. Dashed lines indicate pathways prominent in the ortho-amino isomer.
Comparative Performance Guide
The following table contrasts this compound with its key alternatives.
| Feature | This compound (Target) | 2-Amino-4-(tert-butyl)phenol (Isomer) | 4-Aminophenol (Control) |
| Structure | OH @ 1, t-Bu @ 2, NH2 @ 4 | OH @ 1, NH2 @ 2, t-Bu @ 4 | OH @ 1, NH2 @ 4 (No t-Bu) |
| Precursor ( | 166 ( | 166 ( | 110 ( |
| Base Peak (EI) | 150 ( | 150 ( | 109 ( |
| Key MS/MS Fragment | 110 (Loss of | 149 (Loss of | 65 (Loss of |
| Retention Time (RP) | High (Ortho t-Bu shields OH) | Medium (Para t-Bu exposed) | Low (Very Polar) |
| Detection Limit | ~1 ng/mL (ESI+) | ~0.5 ng/mL (ESI+) | ~10 ng/mL (Poor ionization) |
| Ortho-Effect | Absent (NH2 is para) | Strong (Cyclization possible) | N/A |
Technical Insight:
-
Differentiation: If you observe a strong transition
, you likely have the isomer (2-Amino-4-t-butylphenol), not the target. The target favors the loss of the tert-butyl group ( ) because the amino group is too distant to interact with the hydroxyl group. -
Ionization Efficiency: The tert-butyl group increases hydrophobicity, significantly improving ESI ionization efficiency compared to bare 4-aminophenol, which often elutes in the void volume.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-4-tert-butylphenol (Isomer Comparison). National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of small molecule ions in ESI-MS. Journal of Mass Spectrometry. [Link]
-
PubChem. Compound Summary: 2-Amino-4-tert-butylphenol (Structural Isomer Data). National Library of Medicine. [Link]
A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 4-Amino-2-(tert-butyl)phenol: A Predictive and Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of organic compounds. This guide provides a detailed analysis of the C13 NMR chemical shifts for 4-Amino-2-(tert-butyl)phenol, a substituted phenol of interest in various chemical applications.
Understanding the Substituent Effects on the Phenolic Ring
The chemical shift of a carbon nucleus in a C13 NMR spectrum is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase the electron density around a carbon atom, causing it to be "shielded" and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, "deshielding" the nucleus and causing it to resonate at a higher chemical shift (downfield).
In this compound, we have three key substituents on the benzene ring:
-
Hydroxyl (-OH) group: A strong activating group that donates electron density through resonance, particularly at the ortho and para positions.
-
Amino (-NH2) group: Another strong activating group that also donates electron density via resonance.
-
Tert-butyl (-C(CH3)3) group: A weak activating group that donates electron density through induction.
The interplay of these substituent effects will dictate the final chemical shifts of the aromatic carbons.
Predicted C13 NMR Chemical Shifts for this compound
Based on an analysis of substituent effects and comparison with the experimental data of analogous compounds, the following table presents the predicted C13 NMR chemical shifts for this compound in a standard NMR solvent such as deuterochloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (-OH) | ~150-155 | The carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom. |
| C2 (-C(CH3)3) | ~135-140 | The presence of the bulky tert-butyl group and its inductive effect will influence the chemical shift of this carbon. |
| C3 | ~115-120 | This carbon is ortho to the electron-donating amino group and para to the hydroxyl group, leading to significant shielding. |
| C4 (-NH2) | ~140-145 | The carbon attached to the amino group will be deshielded by the nitrogen atom's electronegativity, but this effect is moderated by the strong electron-donating resonance of the amino group. |
| C5 | ~115-120 | This carbon is ortho to the hydroxyl group and meta to the amino group, resulting in shielding. |
| C6 | ~120-125 | This carbon is meta to both the hydroxyl and amino groups, experiencing less of their direct resonance effects. |
| -C(CH3)3 | ~34-36 | The quaternary carbon of the tert-butyl group. |
| -C(CH3)3 | ~29-31 | The methyl carbons of the tert-butyl group. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions and provide a comprehensive understanding, we will now compare the expected chemical shifts of this compound with the experimentally determined C13 NMR data of three key analogues: 2-Amino-4-(tert-butyl)phenol, 2-(tert-butyl)phenol, and 4-Aminophenol.
C13 NMR Chemical Shift Data for Comparative Compounds
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | -C(CH3)3 | -C(CH3)3 | Solvent |
| 2-Amino-4-(tert-butyl)phenol | ~145-150 | ~120-125 | ~115-120 | ~140-145 | ~110-115 | ~125-130 | ~34-36 | ~31-33 | DMSO-d6 |
| 2-(tert-butyl)phenol | 151.7 | 135.5 | 117.8 | 126.9 | 122.1 | 127.4 | 34.5 | 29.4 | CDCl3 |
| 4-Aminophenol | 149.9 | 116.1 | 116.1 | 140.7 | 116.1 | 116.1 | - | - | DMSO-d6 |
Note: The data for 2-Amino-4-(tert-butyl)phenol is based on available database information which may require subscription for full access.
Discussion of Comparative Data
-
Effect of the Amino Group: Comparing 2-(tert-butyl)phenol with our target molecule and its isomer, the introduction of the amino group is expected to cause significant shielding (a decrease in chemical shift) at the ortho and para positions. For instance, in 4-Aminophenol, the carbons ortho and para to the hydroxyl group (C2, C6, and C4) are shielded compared to phenol itself (C2/C6 at 115.4 ppm, C4 at 121.1 ppm).
-
Effect of the Tert-butyl Group: The tert-butyl group's inductive effect causes a moderate deshielding at the ipso-carbon (the carbon it is attached to) and has a smaller effect on the other ring carbons. This is evident in the chemical shift of C2 in 2-(tert-butyl)phenol (135.5 ppm).
-
Positional Isomerism: The difference in the substitution pattern between this compound and 2-Amino-4-(tert-butyl)phenol will lead to distinct C13 NMR spectra. The relative positions of the strongly activating -OH and -NH2 groups will significantly alter the electron density distribution and thus the chemical shifts of the aromatic carbons.
Experimental Protocol for C13 NMR Spectroscopy
For researchers wishing to acquire experimental data for this compound, the following protocol provides a robust starting point.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterochloroform (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. DMSO-d6 is often a good choice for phenols due to its ability to solubilize polar compounds and slow down proton exchange of the -OH and -NH2 groups.
-
Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. This sequence provides a quantitative spectrum with good signal-to-noise.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, as C13 has a low natural abundance.
-
Relaxation Delay (D1): A delay of 2-5 seconds is typically sufficient.
-
-
Processing:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to TMS at 0 ppm or the solvent peak.
-
Visualizing the Molecular Structure and Experimental Workflow
To further aid in the understanding of the C13 NMR analysis of this compound, the following diagrams have been generated.
Caption: Molecular structure of this compound with carbon numbering.
Caption: A streamlined workflow for acquiring a C13 NMR spectrum.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for this compound. By leveraging a deep understanding of substituent effects and drawing comparisons with structurally similar molecules, we have established a reliable set of predicted chemical shifts. This information, coupled with the detailed experimental protocol, will serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling them to confidently identify and characterize this compound and its derivatives. The principles outlined herein are broadly applicable and can be extended to the structural elucidation of other novel organic molecules.
References
-
PubChem. 4-Aminophenol. [Link]
A Comparative Guide to the Elemental Analysis of 4-Amino-2-(tert-butyl)phenol
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is a foundational requirement for scientific validity. Elemental analysis (EA) serves as a crucial gatekeeper in this process, providing a quantitative measure of a compound's elemental composition. This guide offers an in-depth technical comparison of elemental analysis standards for 4-Amino-2-(tert-butyl)phenol (CAS: 4151-62-6), a key intermediate in various synthetic applications. We will move beyond a simple procedural outline to explore the causality behind analytical choices, methods for ensuring data trustworthiness, and the interpretation of results against the ultimate standard: the compound's theoretical composition.
The Primary Standard: Theoretical Elemental Composition
For a pure, well-characterized compound like this compound, the primary and most authoritative standard for comparison is its theoretical elemental composition, derived directly from its molecular formula. This theoretical benchmark is the goal against which all experimental results are measured.
Molecular Formula: C₁₀H₁₅NO[1][2]
Molecular Weight: 165.23 g/mol [1][2]
The theoretical weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are calculated as follows:
-
Carbon (C): (10 * 12.011) / 165.23 * 100% = 72.69%
-
Hydrogen (H): (15 * 1.008) / 165.23 * 100% = 9.15%
-
Nitrogen (N): (1 * 14.007) / 165.23 * 100% = 8.48%
-
Oxygen (O): (1 * 15.999) / 165.23 * 100% = 9.68%
These calculated values represent the ideal elemental composition of a 100% pure sample.
Ensuring Trustworthiness: Instrument Calibration and Validation
Common Calibration Standards:
-
Acetanilide (C₈H₉NO)
-
Sulfanilamide (C₆H₈N₂O₂S)
-
BBOT (C₂₆H₂₆N₂OS)
-
Atropine (C₁₇H₂₃NO₃)
These standards are chosen for their high purity, stability, and lack of hygroscopicity.[3][4][5] By analyzing these CRMs, a calibration factor (K-factor) is established for each element, ensuring the analyzer's response is accurate and linear across a range of concentrations.[6] Running these standards periodically throughout an analytical sequence confirms that the calibration has not drifted.[7]
Experimental Protocol for CHN Analysis
The most common method for determining the C, H, N, and S content is dynamic flash combustion, based on the Pregl-Dumas method.[3] This protocol outlines the essential steps for analyzing this compound using a modern CHNS/O elemental analyzer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and completely dry. Residual solvents or moisture are significant sources of error.[8][9] Samples should be dried to a constant weight, for instance, in a vacuum oven.[9]
-
Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the sample into a tin capsule.[10][11] Record the exact weight.
-
Fold the tin capsule to ensure no sample can escape and that no parts of the foil protrude, which could interfere with the autosampler.[12]
-
-
Instrument Setup:
-
Ensure high-purity helium (carrier gas) and oxygen (combustion gas) are supplied to the instrument at the correct pressures.[3]
-
Set the combustion furnace temperature to ≥980°C and the reduction furnace to ~640°C.[10][13] The high temperature ensures complete and instantaneous oxidation of the sample.
-
-
Analysis Sequence:
-
Program the instrument with the sample weights and identification.
-
The sequence should begin with several blank runs (empty tin capsules) to stabilize the system, followed by calibration standards (e.g., acetanilide).[10]
-
Run the this compound samples in duplicate or triplicate to ensure reproducibility.[7]
-
Intersperse calibration standards every 5-10 samples to monitor for any instrumental drift.[7]
-
-
Combustion and Detection:
-
The autosampler drops the encapsulated sample into the combustion furnace. The tin capsule promotes a flash combustion in the pure oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are swept by the helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gases are then separated, typically by a gas chromatography column, and quantified using a thermal conductivity detector (TCD).[3]
-
Experimental Workflow Diagram
Caption: Workflow for CHN elemental analysis.
Comparative Analysis: Theoretical vs. Experimental Data
The critical step is comparing the experimental results to the theoretical values. For publication in most peer-reviewed journals and for pharmaceutical quality control, the experimental values for C, H, and N must be within ±0.4% of the theoretical values.[7][14]
| Element | Theoretical % | Typical Experimental Result (>98% Purity) | Acceptance Window (±0.4%) |
| Carbon (C) | 72.69% | 72.45% | 72.29% - 73.09% |
| Hydrogen (H) | 9.15% | 9.21% | 8.75% - 9.55% |
| Nitrogen (N) | 8.48% | 8.41% | 8.08% - 8.88% |
| Oxygen (O) | 9.68% | 9.93% (by difference) | N/A |
Understanding Deviations
Deviations between experimental and theoretical values are rarely due to the compound's identity and more often indicate the presence of impurities.[8] Understanding the nature of these impurities allows for a more insightful interpretation of the results.
-
Residual Water (H₂O): The presence of moisture will artificially inflate the hydrogen and oxygen percentages while depressing the carbon and nitrogen values. This is a common issue for phenolic compounds which can be hygroscopic.
-
Residual Solvents: Solvents from purification (e.g., Ethyl Acetate - C₄H₈O₂, Hexane - C₆H₁₄) will significantly alter the C and H percentages. For example, residual hexane would increase the measured %H and %C relative to %N.
-
Inorganic Impurities: Non-combustible impurities (e.g., salts like NaCl, silica gel from chromatography) do not contribute to the CHN values.[8] Their presence suppresses the percentages of all measured elements, as they add to the total sample weight without generating a signal.
Logic of Impurity Effects
Caption: Relationship between sample purity and elemental analysis outcomes.
Conclusion
The elemental analysis of this compound is a robust method for verifying its empirical formula and assessing its purity. The primary standard for this analysis is not an external material but the compound's own theoretical composition derived from its molecular formula. By employing a validated instrument calibrated with certified reference materials, following a meticulous experimental protocol, and critically interpreting the results within the accepted ±0.4% deviation, researchers can generate high-confidence data. Deviations outside this window should prompt an investigation into potential impurities, such as residual solvent or water, rather than questioning the identity of the compound itself. This systematic approach ensures that elemental analysis serves its purpose as a fundamental pillar of chemical characterization in research and development.
References
-
Scribd. (n.d.). CHNS Analyzer SOP for Sample Prep. Retrieved from Scribd. [Link]
-
001CHEMICAL. (n.d.). This compound. Retrieved from 001CHEMICAL. [Link]
-
ASU Core Research Facilities. (2023, October 2). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from Arizona State University. [Link]
-
Labmate Online. (2025, May 15). Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. Retrieved from Labmate Online. [Link]
-
PubChem. (n.d.). 4-Amino-2,6-di-tert-butylphenol. Retrieved from National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C10H15NO). Retrieved from PubChemLite. [Link]
-
Poe, J. D., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 249-257. [Link]
-
LabWrench. (2008, October 7). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from LabWrench. [Link]
-
Myers, K. et al. (2012). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 10(21), 4143-4147. [Link]
-
WebQC. (n.d.). Molar mass of (C10H15No). Retrieved from WebQC. [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from Mettler Toledo. [Link]
-
USC Dornsife. (n.d.). FLASH 2000 Elemental Analyzer (CHNS) Operating Instructions. Retrieved from University of Southern California. [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from UBC Chemistry. [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from Smithers. [Link]
-
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from Agilent Technologies. [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from Intertek. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from Royal Society of Chemistry. [Link]
-
Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics. Retrieved from Spectro-Lab. [Link]
-
GxP-CC. (2024, July 31). Understanding Elemental Impurities: Sources, Risks, and Control Measures. Retrieved from GxP-CC. [Link]
-
HPCi Media. (2014, May). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from HPCi Media. [Link]
-
VELP Scientifica. (n.d.). CHNS calibration standards search. Retrieved from VELP Scientifica. [Link]
-
NIST. (n.d.). Ephedrine. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). Ephedrine. Retrieved from National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). C10H15NO. Retrieved from Wikipedia. [Link]
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Electrochemical Profiling of Aminophenol Isomers: A Comparative Technical Guide
Topic: Electrochemical Properties and Cyclic Voltammetry of Aminophenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Aminophenols (APs) serve as critical structural motifs in pharmaceutical compounds (e.g., paracetamol) and functional precursors in material science.[1] Their electrochemical behavior is heavily dictated by the positional isomerism (ortho-, meta-, para-), which governs electron transfer kinetics and polymerization tendencies.
This guide provides a technical comparison of these isomers, with a specific focus on 4-aminophenol (p-AP) due to its relevance as the primary hydrolytic metabolite of paracetamol. We synthesize experimental data to distinguish between the diffusional redox behavior of p-AP and the electropolymerization characteristic of o-AP, providing a robust framework for analytical method development.
Comparative Analysis: Isomer-Specific Electrochemical Behavior[1][2]
The electrochemical signature of aminophenols is defined by the relative position of the amino (-NH₂) and hydroxyl (-OH) groups.[2] This structural variation leads to distinct oxidation pathways.
1.1 The Core Comparison
The following table summarizes the electrochemical performance of the three isomers at a standard Glassy Carbon Electrode (GCE) in Phosphate Buffer Solution (PBS, pH 7.0).
| Feature | p-Aminophenol (4-AP) | o-Aminophenol (2-AP) | m-Aminophenol (3-AP) |
| Redox Reversibility | Quasi-Reversible | Irreversible (Polymerizes) | Irreversible (Passivates) |
| Oxidation Mechanism | 2e⁻ / 2H⁺ transfer to Quinone Imine | Radical coupling to form Poly(o-aminophenol) | Radical formation leading to electrode fouling |
| Oxidation Potential ( | +0.15 V to +0.25 V (vs. Ag/AgCl) | ~ +0.40 V (vs. Ag/AgCl) | > +0.60 V (vs. Ag/AgCl) |
| Primary Application | Drug metabolite monitoring; Enzyme substrates | Electrocatalytic films; Biosensor matrices | Corrosion inhibition (less common in sensing) |
| Electrode Behavior | Diffusion-controlled peaks | Surface-confined growth (Film formation) | Surface blocking (Passivation) |
1.2 Case Study: p-Aminophenol vs. Paracetamol (Acetaminophen)
For drug development professionals, distinguishing p-AP from its parent drug, Paracetamol (PAR), is critical for purity analysis and metabolic studies.
-
Paracetamol (PAR): typically exhibits an irreversible oxidation peak at higher potentials (~ +0.50 V to +0.60 V) at a bare GCE. The acetyl group hinders the reversibility of the redox couple.
-
p-Aminophenol (p-AP): exhibits a quasi-reversible couple at significantly lower potentials (~ +0.15 V).
-
Implication: The large peak separation (
) allows for simultaneous detection of the impurity (p-AP) in the presence of the drug (PAR) without chromatographic separation.
Mechanistic Insight: The Redox Pathway
Understanding the mechanism is essential for troubleshooting sensor drift or unexpected peaks.
p-Aminophenol (p-AP): The oxidation involves the loss of two electrons and two protons to form p-quinone imine.[3] This species is unstable in highly acidic or basic media and can hydrolyze to p-benzoquinone, but in neutral buffers (pH 6-8), the quinone imine/aminophenol couple is stable on the CV timescale.
o-Aminophenol (o-AP): The oxidation generates a radical cation that does not simply diffuse away; instead, it undergoes head-to-tail coupling, forming a conductive ladder polymer, Poly(o-aminophenol) (POAP). This results in current increasing with cycle number (electropolymerization).
Visualization: p-Aminophenol Redox Pathway
Figure 1: The 2-electron, 2-proton redox mechanism of p-aminophenol. Note the reversibility (solid arrows) vs. the hydrolysis pathway (dotted).
Experimental Protocol: Validated CV Workflow
To ensure reproducibility, this protocol uses a Glassy Carbon Electrode (GCE) . While modified electrodes (e.g., graphene, CNTs) offer higher sensitivity, a bare GCE is the standard for thermodynamic characterization.
3.1 Reagents & Preparation
-
Analyte: 1.0 mM p-Aminophenol (freshly prepared to avoid air oxidation).
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
-
Working Electrode: Glassy Carbon (3 mm diameter).
-
Reference: Ag/AgCl (3 M KCl).[4]
-
Counter: Platinum Wire.[5]
3.2 The "Self-Validating" Workflow
This workflow includes checkpoints (CP) to ensure data integrity before proceeding.
Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.
3.3 Critical Protocol Details
-
Activation (Step 3): Many researchers skip this, but for aminophenols, "activating" the GCE (cycling in dilute H₂SO₄ between -1.0 and +1.0 V) introduces surface oxides that catalyze the proton-coupled electron transfer, sharpening the peaks.
-
Scan Rate Analysis (Step 7): Plot
vs. . A linear relationship confirms the process is diffusion-controlled .[6] If vs. is linear, the species is adsorbed (common for o-AP or fouled electrodes).
Data Analysis & Interpretation
Once data is acquired, use the Randles-Sevcik Equation to extract the diffusion coefficient (
Where:
- = Peak current (Amps)
- = Number of electrons (2 for p-AP)
- = Electrode area (cm²)[7]
- = Concentration (mol/cm³)
-
= Scan rate (V/s)[8][3][5][6][7][9]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Typical Values for p-Aminophenol:
-
Diffusion Coefficient (
): [1].[4] -
Peak Separation (
): Ideally 29.5 mV/n (approx 30 mV for n=2), but experimentally often 60–100 mV due to uncompensated resistance and quasi-reversible kinetics at solid electrodes.
Troubleshooting "Fouling": If peak currents decrease with successive cycles, the oxidation product (p-quinone imine) is likely hydrolyzing or polymerizing on the surface.
-
Solution: Polish the electrode and switch to a lower concentration (< 0.5 mM) or increase the scan rate to outrun the chemical fouling step.
References
-
Determination of Diffusion Coefficients via Cyclic Voltammetry. Journal of Environmental and Bioanalytical Electrochemistry. (2025). Retrieved from [Link]
-
Simultaneous Voltammetric Determination of p-aminophenol and Paracetamol. ResearchGate. (2021). Retrieved from [Link]
-
Investigation on redox mechanism of p-aminophenol in non-aqueous media. University of Science and Technology of China. (2012). Retrieved from [Link]
-
Cyclic Voltammetry Laboratory Course. Gamry Instruments. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. asdlib.org [asdlib.org]
- 4. jebe.samipubco.com [jebe.samipubco.com]
- 5. peacta.org [peacta.org]
- 6. origalys.com [origalys.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
